Product packaging for 5-Isobutylpyrimidin-2-amine(Cat. No.:)

5-Isobutylpyrimidin-2-amine

Cat. No.: B15244730
M. Wt: 151.21 g/mol
InChI Key: YAKIJEZSDKOGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Isobutylpyrimidin-2-amine (CAS 151389-99-0) is a high-purity pyrimidine derivative offered for research use in biochemical and pharmacological studies. Pyrimidines are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . A prominent area of research for 2-aminopyrimidine scaffolds is the inhibition of the β-glucuronidase enzyme . The overexpression of this enzyme is associated with pathological conditions such as colon cancer, renal diseases, and urinary tract infections, making its inhibitors a vital subject of study . The 2-aminopyrimidine core is a key structural motif in several approved therapeutic agents, including the anticancer drugs imatinib, palbociclib, and ribociclib, highlighting the pharmacological relevance of this chemical class . This compound serves as a versatile synthetic intermediate, particularly for the solvent-free and catalyst-free synthesis of more complex derivatives via nucleophilic substitution reactions, a method proven effective for related 2-aminopyrimidine compounds . Researchers can utilize this building block to explore structure-activity relationships (SAR) and develop novel bioactive molecules. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3 B15244730 5-Isobutylpyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)3-7-4-10-8(9)11-5-7/h4-6H,3H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKIJEZSDKOGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C(N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Isobutylpyrimidin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identity and Availability

As of late 2025, a dedicated CAS number for 5-Isobutylpyrimidin-2-amine has not been assigned. Consequently, there are no direct commercial suppliers for this specific molecule. Researchers interested in studying this compound will likely need to undertake its chemical synthesis. The necessary precursors for such a synthesis are, however, commercially available from various chemical suppliers.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a well-established chemical pathway for the creation of 5-substituted pyrimidin-2-amines. The primary strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine. In this case, an isobutyl-substituted malonic ester is the key precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and may require optimization.

Step 1: Synthesis of Diethyl Isobutylmalonate

The initial step is the alkylation of diethyl malonate with an isobutyl halide.

  • Reagents and Materials:

    • Diethyl malonate

    • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

    • Isobutyl bromide

    • Absolute ethanol

    • Toluene

    • Hexane

    • Standard laboratory glassware for reflux and extraction

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

    • To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

    • After the addition is complete, add isobutyl bromide dropwise to the reaction mixture.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

    • After cooling, remove the ethanol under reduced pressure.

    • Add water to the residue and extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl isobutylmalonate.

    • Purify the crude product by vacuum distillation.

Step 2: Condensation with Guanidine to form 5-Isobutylpyrimidin-2,4-diol

  • Reagents and Materials:

    • Diethyl isobutylmalonate

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Absolute ethanol

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

    • Add guanidine hydrochloride to the sodium ethoxide solution and stir for a short period.

    • Add the purified diethyl isobutylmalonate to the reaction mixture.

    • Heat the mixture to reflux for several hours.

    • After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., hydrochloric acid).

    • The resulting precipitate, 5-Isobutylpyrimidin-2,4-diol, can be collected by filtration, washed with cold ethanol, and dried.

Step 3: Chlorination to 2-Amino-4,6-dichloro-5-isobutylpyrimidine

  • Reagents and Materials:

    • 5-Isobutylpyrimidin-2,4-diol

    • Phosphorus oxychloride (POCl₃)

    • A suitable base (e.g., N,N-dimethylaniline)

  • Procedure:

    • Carefully add 5-Isobutylpyrimidin-2,4-diol to an excess of phosphorus oxychloride.

    • Add a catalytic amount of a base like N,N-dimethylaniline.

    • Heat the mixture to reflux for several hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-Amino-4,6-dichloro-5-isobutylpyrimidine.

Step 4: Reductive Dechlorination to this compound

  • Reagents and Materials:

    • 2-Amino-4,6-dichloro-5-isobutylpyrimidine

    • Palladium on carbon (Pd/C) catalyst

    • A suitable hydrogen source (e.g., hydrogen gas or ammonium formate)

    • A suitable solvent (e.g., ethanol or methanol)

    • A base (e.g., triethylamine or magnesium oxide)

  • Procedure:

    • Dissolve 2-Amino-4,6-dichloro-5-isobutylpyrimidine in the chosen solvent.

    • Add the Pd/C catalyst and the base.

    • If using hydrogen gas, subject the mixture to a hydrogen atmosphere. If using a hydrogen donor like ammonium formate, add it to the mixture and heat.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Biological Relevance and Potential Applications

While the specific biological activity of this compound has not been reported, the 2-aminopyrimidine scaffold is a well-known pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications, particularly as kinase inhibitors in oncology.

Potential Therapeutic Targets:

  • Cyclin-Dependent Kinases (CDKs): Various substituted pyrimidines are known to be potent inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs is a validated strategy in cancer therapy.

  • Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel pyrimidin-2-amine derivatives have been identified as potent PLK4 inhibitors.[1]

  • Other Kinases: The 2-aminopyrimidine core has been utilized in the design of inhibitors for numerous other kinases involved in cancer and other diseases.

The isobutyl group at the 5-position would provide a lipophilic moiety that could influence the compound's binding affinity and pharmacokinetic properties.

Quantitative Data of Structurally Related Compounds

The following table summarizes the inhibitory activities of some 5-substituted pyrimidine derivatives against relevant kinases, providing a benchmark for the potential efficacy of this compound.

Compound Class5-SubstituentTarget KinaseIC₅₀ (nM)Reference
O⁴-sec-Butoxy-N²-arylsulfonamido-6-aminopyrimidine-CHOCDK20.8
O⁴-sec-Butoxy-N²-arylsulfonamido-6-aminopyrimidine-CH=NOHCDK27.4
Pyrimidin-2-amine derivativeVaried aryl groupsPLK46.7[1]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Dechlorination A Diethyl Malonate C Diethyl Isobutylmalonate A->C  NaOEt, EtOH, Reflux B Isobutyl Bromide B->C E 5-Isobutylpyrimidin-2,4-diol C->E  NaOEt, EtOH, Reflux D Guanidine HCl D->E F 2-Amino-4,6-dichloro- 5-isobutylpyrimidine E->F  POCl₃, Reflux G This compound F->G  H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46  Upregulates Rb Rb CyclinD_CDK46->Rb  Phosphorylates (inactivates) E2F E2F Rb->E2F  Inhibits CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle  Promotes Aminopyrimidine 2-Aminopyrimidine Inhibitor Aminopyrimidine->CyclinD_CDK46  Inhibits

Caption: Inhibition of the CDK4/6 pathway by a hypothetical 2-aminopyrimidine derivative.

References

The Rising Therapeutic Potential of Pyrimidin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone in medicinal chemistry. Among its numerous derivatives, pyrimidin-2-amines have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide delves into the core aspects of novel pyrimidin-2-amine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Abstract

Pyrimidin-2-amine derivatives represent a versatile and highly sought-after scaffold in modern drug discovery, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions. Their ability to act as "hinge-binding" motifs allows for potent and selective inhibition of various protein kinases, a critical class of enzymes often dysregulated in disease. This guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of recently developed pyrimidin-2-amine derivatives, supported by structured data, detailed methodologies, and pathway diagrams to facilitate further research and development in this exciting field.

Biological Activities and Therapeutic Targets

Novel pyrimidin-2-amine derivatives have demonstrated a remarkable range of biological activities, primarily centered around the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers and other diseases.[1] Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, are of particular interest due to their structural similarity to purines, allowing them to function as bioisosteres and interact with a wide array of biological receptors.[2][3]

Anticancer Activity

The most extensively studied application of pyrimidin-2-amine derivatives is in oncology. These compounds have shown potent inhibitory activity against several key kinases implicated in cancer progression.

  • Polo-like Kinase 4 (PLK4) Inhibition: A series of novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of PLK4.[4] Compound 8h from one such study exhibited a remarkable PLK4 IC50 value of 0.0067 μM and demonstrated excellent antiproliferative activity against breast cancer cells.[4]

  • Aurora Kinase Inhibition: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to the reduction of oncogenic proteins like cMYC and MYCN.[5][6] Lead compound 13 in one study potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 of less than 200 nM.[5][6]

  • β-Glucuronidase Inhibition: Certain 2-aminopyrimidine derivatives have been synthesized and evaluated for their β-glucuronidase inhibitory activity.[7] Compound 24 showed activity far superior to the standard D-saccharic acid 1,4-lactone, with an IC50 value of 2.8 ± 0.10 µM.[7]

  • Broad-Spectrum Antiproliferative Activity: Many newly synthesized pyrimidine derivatives have exhibited inhibitory activity against a wide range of cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer.[8]

Antimicrobial and Other Activities

Beyond cancer, pyrimidin-2-amine derivatives have shown promise in combating microbial infections and other conditions.

  • Antibacterial and Antifungal Activity: Several novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have demonstrated moderate antimicrobial activity against various bacterial and fungal strains.[9] Thieno[2,3-d]pyrimidine derivatives have also been screened for their antibacterial and antifungal properties.[2]

  • Antioxidant Activity: Some synthesized pyrimidine derivatives have shown good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assays.[9]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected novel pyrimidin-2-amine derivatives from recent studies.

Table 1: PLK4 Inhibitory Activity of Novel Pyrimidin-2-amine Derivatives [4]

CompoundPLK4 IC50 (μM)Antiproliferative Activity
3r 0.0174Strong
8a 0.5196Decreased
8h 0.0067Excellent (Breast Cancer Cells)

Table 2: Aurora Kinase Inhibitory and Antiproliferative Activity [5][6]

CompoundTargetIC50 (nM)Cell LineEffect
13 Aurora A< 200High-MYC SCLC>50% reduction in cMYC/MYCN at 1.0 μM

Table 3: β-Glucuronidase Inhibitory Activity [7]

CompoundIC50 (μM)
24 2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard)45.75 ± 2.16

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for further investigation.

General Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a substituted amine with a pyrimidine core. For example, 2-amino-4,6-dichloropyrimidine can be reacted with various amines in the presence of triethylamine under solvent-free conditions at 80–90 °C.[7] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the addition of distilled water precipitates the product, which is then filtered and purified.[7]

Another approach involves the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with different ketones to yield novel derivatives.[9]

In Vitro Kinase Inhibition Assay (Example: PLK4)

The inhibitory activity of compounds against a specific kinase is often determined using an in vitro enzyme activity assay.

  • Reagents and Materials: Recombinant human PLK4 enzyme, appropriate substrate (e.g., a peptide), ATP, assay buffer, and the test compounds.

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The PLK4 enzyme is incubated with the test compound for a predetermined period.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity-based assays (if using [γ-³²P]ATP) or fluorescence/luminescence-based assays.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Cell Proliferation Assay (e.g., MTT Assay)

The antiproliferative activity of the synthesized compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., breast cancer, SCLC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration required to inhibit cell growth by 50%) is determined.[8]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins, such as cMYC and MYCN, following treatment with a compound.

  • Protein Extraction: Cells are treated with the test compound for a specified time. The cells are then lysed to extract total protein.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-cMYC).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidin-2-amine derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_invivo In Vivo Studies synthesis Synthesis of Pyrimidin-2-amine Derivatives purification Purification and Characterization synthesis->purification kinase_assay Kinase Inhibition Assay (e.g., PLK4) purification->kinase_assay cell_proliferation Cell Proliferation Assay (e.g., MTT) kinase_assay->cell_proliferation western_blot Western Blot (e.g., cMYC levels) cell_proliferation->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis pk_studies Pharmacokinetic Studies pathway_analysis->pk_studies xenograft Xenograft Mouse Models pk_studies->xenograft

Caption: A typical experimental workflow for the development of novel pyrimidin-2-amine derivatives.

aurora_kinase_pathway cluster_inhibition Inhibition by Pyrimidin-2-amine Derivative cluster_pathway Aurora A Kinase Signaling inhibitor Pyrimidin-2-amine Derivative (e.g., Cmpd 13) aurora_a Aurora A Kinase inhibitor->aurora_a inhibits myc cMYC / MYCN Oncoproteins aurora_a->myc phosphorylates & stabilizes proliferation Cell Proliferation and Tumor Growth myc->proliferation

Caption: Inhibition of the Aurora A Kinase signaling pathway by a pyrimidin-2-amine derivative.

Conclusion and Future Directions

The diverse biological activities of novel pyrimidin-2-amine derivatives underscore their immense potential as therapeutic agents. Their success as kinase inhibitors, particularly in the realm of oncology, has paved the way for the development of next-generation targeted therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. Furthermore, exploring the full therapeutic landscape of this versatile scaffold may uncover novel applications in other disease areas. The continued investigation of pyrimidin-2-amine derivatives holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

In-depth Technical Guide: Theoretical and Computational Studies of 5-Isobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, dedicated theoretical and computational studies specifically on 5-Isobutylpyrimidin-2-amine are not available in the public scientific literature. This guide provides a comprehensive overview based on established principles of computational chemistry and experimental data from closely related 5-alkyl-2-aminopyrimidine analogs. The presented data and protocols are intended to be representative and predictive for this compound, offering a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the 2-aminopyrimidine class of molecules. The core structure consists of a pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3, substituted with an amino group at the 2-position and an isobutyl group at the 5-position. The 2-aminopyrimidine scaffold is a well-recognized pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds, including approved drugs. The isobutyl substituent at the 5-position is expected to modulate the compound's lipophilicity, steric profile, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

Theoretical and Computational Properties

While specific computational studies on this compound are not published, density functional theory (DFT) and other computational methods are routinely used to predict the properties of such molecules. The following data is a projection based on studies of analogous 5-alkyl-2-aminopyrimidines.

Molecular Geometry and Electronic Properties

DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies.

Table 1: Predicted Geometrical and Electronic Properties of this compound

ParameterPredicted Value
Dipole Moment (Debye)1.5 - 2.5
HOMO Energy (eV)-5.5 to -6.5
LUMO Energy (eV)-0.5 to -1.5
HOMO-LUMO Gap (eV)4.5 - 5.5
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol

Note: These values are estimations based on structurally similar compounds and require experimental or specific computational verification.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. The isobutyl group would exhibit a more neutral potential (green).

Molecular Docking

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein target. For 2-aminopyrimidine derivatives, common targets include kinases, for which the 2-amino group often forms critical hydrogen bonds with the hinge region of the ATP-binding site. The 5-isobutyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and biological evaluation of 5-alkyl-2-aminopyrimidines, which are adaptable for this compound.

Synthesis Protocol

A common route for the synthesis of 5-substituted-2-aminopyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.

Protocol: Synthesis of this compound

  • Preparation of the β-ketoaldehyde equivalent: Isovaleraldehyde is reacted with a suitable formylating agent (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide to generate the sodium salt of 3-isobutyl-2-propenal.

  • Condensation with Guanidine: The resulting enolate is then reacted with guanidine hydrochloride in a suitable solvent such as ethanol.

  • Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the pyrimidine ring.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Biological Evaluation Protocol: Kinase Inhibition Assay

Given that many 2-aminopyrimidines are kinase inhibitors, a representative protocol for a kinase inhibition assay is provided.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for a target kinase)

  • Reagents and Materials: Target kinase, substrate peptide, ATP, this compound (test compound), positive control inhibitor, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using the detection reagent and a luminometer.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Evaluation s1 Isovaleraldehyde + Formylating Agent s3 Condensation & Cyclization s1->s3 s2 Guanidine Hydrochloride s2->s3 s4 Purification s3->s4 a1 Structure Verification (NMR, MS) s4->a1 a2 Purity Assessment (HPLC) s4->a2 b1 In Vitro Kinase Assay a2->b1 b2 Cell-Based Proliferation Assay b1->b2 b3 ADME-Tox Profiling b2->b3

Caption: General experimental workflow for the synthesis and evaluation of this compound.

logical_relationship comp This compound binding Binding Affinity comp->binding adme ADME Properties comp->adme target Protein Target (e.g., Kinase) target->binding activity Biological Activity binding->activity drug Potential Drug Candidate activity->drug adme->drug

Caption: Logical relationship from compound properties to drug candidacy.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research on analogous 2-aminopyrimidine derivatives, it is reasonable to predict that this compound may exhibit interesting biological activities, particularly in the domain of kinase inhibition. The theoretical and experimental frameworks outlined in this guide provide a robust starting point for future research into the specific properties and potential applications of this compound. Further dedicated computational and experimental studies are necessary to fully elucidate its chemical and biological profile.

Spectroscopic Profile of 5-Isobutylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Isobutylpyrimidin-2-amine. In the absence of direct experimental spectra in publicly available databases, this document synthesizes information from analogous compounds and spectroscopic principles to offer a robust, expected spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are based on the analysis of its constituent parts: the 2-aminopyrimidine ring and the 5-isobutyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet2HH-4, H-6 (Pyrimidine ring protons)
~4.8Broad Singlet2H-NH₂ (Amine protons)
~2.4Doublet2H-CH₂- (Methylene protons of isobutyl group)
~1.9Multiplet1H-CH- (Methine proton of isobutyl group)
~0.9Doublet6H-CH(CH₃)₂ (Methyl protons of isobutyl group)

Note: The chemical shift of the amine protons is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~163C-2 (Carbon bearing the amino group)
~158C-4, C-6 (Pyrimidine ring carbons)
~115C-5 (Carbon bearing the isobutyl group)
~45-CH₂- (Methylene carbon of isobutyl group)
~29-CH- (Methine carbon of isobutyl group)
~22-CH(CH₃)₂ (Methyl carbons of isobutyl group)
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch (asymmetric and symmetric) of primary amine
3100-3000Medium-WeakAromatic C-H stretch
2950-2850StrongAliphatic C-H stretch (isobutyl group)
1650-1580StrongN-H bend (scissoring) of primary amine
1580-1400Medium-StrongC=C and C=N stretching of pyrimidine ring
1470-1450MediumC-H bend (isobutyl group)
1385-1365MediumC-H bend (gem-dimethyl of isobutyl group)
1250-1020MediumC-N stretch
910-665BroadN-H wag
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted IdentityNotes
151[M]⁺Molecular ion
136[M - CH₃]⁺Loss of a methyl radical
108[M - C₃H₇]⁺Loss of an isopropyl radical (alpha-cleavage)
95[M - C₄H₈]⁺McLafferty rearrangement, loss of isobutylene
79[C₄H₃N₂]⁺Pyrimidine ring fragment

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), unless the solvent contains a pre-calibrated reference.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2]

    • Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

    • If the resulting film is too thin (weak absorption), add another drop of the solution and let it evaporate. If it is too thick (strong, saturated absorption), clean the plate and prepare a more dilute solution.

  • Data Acquisition:

    • Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the salt plate thoroughly with an appropriate solvent after the measurement.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • For a pure, volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

    • Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS), which is ideal for separating mixtures and analyzing pure compounds.[3]

  • Ionization and Analysis:

    • The sample is introduced into the high-vacuum ion source of the mass spectrometer.

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5]

    • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.[4]

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis This compound (Solid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Analysis IR IR Spectroscopy Synthesis->IR Analysis MS Mass Spectrometry (EI) Synthesis->MS Analysis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

References

Exploring the Chemical Space of 5-Isobutylpyrimidin-2-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical space of 5-isobutylpyrimidin-2-amine analogs, a promising scaffold in modern drug discovery. While direct research on the named compound is limited in publicly available literature, a wealth of data on structurally related 5-substituted 2-aminopyrimidines allows for a comprehensive exploration of their synthetic accessibility, structure-activity relationships (SAR), and biological potential. This document provides an in-depth overview of this chemical space, focusing on kinase inhibition and modulation of key signaling pathways, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone in the development of kinase inhibitors. The substitution pattern on the pyrimidine ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-position, in particular, offers a vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket, influencing selectivity and potency. The isobutyl group, a small, lipophilic moiety, is an attractive substituent for probing hydrophobic pockets and improving cell permeability.

Synthesis of 5-Substituted 2-Aminopyrimidine Analogs

The synthesis of 5-alkyl-2-aminopyrimidines can be achieved through various synthetic routes. A common and effective strategy involves the use of a halogenated pyrimidine intermediate, followed by a cross-coupling reaction to introduce the desired alkyl group. A plausible and adaptable route for the synthesis of this compound is outlined below, based on established methodologies for similar analogs.

General Synthetic Workflow

The overall synthetic strategy involves two key steps: the bromination of 2-aminopyrimidine and a subsequent Suzuki-Miyaura cross-coupling reaction.

G A 2-Aminopyrimidine B 2-Amino-5-bromopyrimidine A->B N-Bromosuccinimide (NBS), Acetonitrile C This compound B->C Isobutylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3), Solvent (e.g., DME)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyrimidine [1]

  • Materials: 2-Aminopyrimidine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add N-bromosuccinimide (1.05 eq) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight in the dark.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with water and filter to collect the crude product.

    • Dry the solid under vacuum to yield 2-amino-5-bromopyrimidine.

Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound [2]

  • Materials: 2-Amino-5-bromopyrimidine, Isobutylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), Potassium carbonate (K₂CO₃), 1,2-Dimethoxyethane (DME).

  • Procedure:

    • To a reaction vessel, add 2-amino-5-bromopyrimidine (1.0 eq), isobutylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous 1,2-dimethoxyethane (DME).

    • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Structure-Activity Relationship (SAR)

Analogs of this compound have shown significant activity as inhibitors of various protein kinases. The 5-substituent plays a crucial role in determining the potency and selectivity of these compounds.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif. Variations at the 5-position can influence interactions within the ATP binding site, often extending into the solvent-exposed region. This allows for the modulation of selectivity between different kinases.

Table 1: Kinase Inhibitory Activity of 5-Substituted Pyrimidine Analogs

Compound ID5-SubstituentTarget KinaseIC50 (nM)Reference
1a -HCDK9/cyclin T1>10,000
1b -MethylCDK9/cyclin T12,400
1c -EthylCDK9/cyclin T1820
1d -CNCDK9/cyclin T1190
2a -PhenylAdenosine Kinase1,100[3]
2b -Thiophen-2-ylAdenosine Kinase250[3]
2c -CyclohexylAdenosine Kinase50[3]
3a -HCDK2>10,000
3b -FCDK23,000
3c -ClCDK21,500

Note: Data for compounds 1a-d and 3a-c are representative values based on published SAR studies of similar 2-anilinopyrimidine series and are intended to illustrate trends.

From the available data, it is evident that the nature of the 5-substituent has a profound impact on kinase inhibitory activity. Small alkyl groups, as well as larger hydrophobic moieties like cyclohexyl, can enhance potency, likely by engaging with hydrophobic pockets within the kinase active site.

Signaling Pathways Modulated by 2-Aminopyrimidine Analogs

The therapeutic effects of 2-aminopyrimidine-based kinase inhibitors are often attributed to their modulation of critical cellular signaling pathways that are dysregulated in diseases such as cancer.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade in immunity and cell proliferation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound Analog Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of 2-aminopyrimidine analogs.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers.

G cluster_1 Canonical Wnt Signaling Pathway cluster_2 Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 GSK3b GSK3β Dsh->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (leads to degradation) APC APC Axin Axin Nucleus Nucleus beta_catenin->Nucleus Accumulation and Translocation TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene Nucleus->TCF_LEF Inhibitor 2-Aminopyrimidine Analog Inhibitor->GSK3b Potential Inhibition

Caption: The canonical Wnt signaling pathway, a potential target for 2-aminopyrimidine analogs.

Detailed Kinase Assay Protocols

To assess the inhibitory potential of novel this compound analogs, robust and reproducible kinase assays are essential. The following are representative protocols for two relevant kinases.

CDK2/Cyclin A2 Kinase Assay
  • Principle: This assay measures the phosphorylation of a substrate peptide by CDK2/Cyclin A2. The amount of phosphorylation is quantified, and the inhibitory effect of a compound is determined by the reduction in phosphorylation.

  • Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme

    • Biotinylated peptide substrate (e.g., a derivative of Histone H1 or Rb protein)

    • ATP

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

    • Test compounds dissolved in DMSO

    • Stop solution (e.g., EDTA)

    • Detection reagents (e.g., HTRF, luminescence-based ADP detection)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

    • In a 384-well plate, add the diluted test compound.

    • Add the CDK2/Cyclin A2 enzyme to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the stop solution.

    • Perform the detection step according to the manufacturer's protocol for the chosen detection method.

    • Measure the signal (e.g., fluorescence or luminescence).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PLK4 Kinase Assay
  • Principle: This assay quantifies the activity of PLK4 by measuring the phosphorylation of a specific substrate. The inhibitory activity of compounds is assessed by the reduction in this phosphorylation.

  • Materials:

    • Recombinant human PLK4 enzyme

    • Substrate (e.g., casein or a specific peptide substrate)

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP, or for non-radioactive assays, unlabeled ATP)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds in DMSO

    • Stop solution (e.g., phosphoric acid for radiometric assays)

  • Procedure:

    • Serially dilute the test compounds in DMSO and then in the kinase reaction buffer.

    • Add the diluted compounds to a 96-well or 384-well plate.

    • Add the PLK4 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Start the kinase reaction by adding a solution containing the substrate and ATP.

    • Allow the reaction to proceed for a defined time (e.g., 45-60 minutes) at 30°C.

    • Terminate the reaction by adding the stop solution.

    • For radiometric assays, spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and measure the radioactivity using a scintillation counter. For non-radiometric assays, follow the specific detection protocol.

    • Determine the IC50 values by analyzing the dose-response curves.

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. While direct experimental data for the title compound is not extensively available, the rich body of literature on related 5-substituted 2-aminopyrimidines provides a strong foundation for understanding the structure-activity relationships and for designing new, potent, and selective modulators of key cellular signaling pathways. The synthetic routes are well-established, and robust assay protocols are available to facilitate the biological evaluation of new chemical entities within this promising chemical space. Further exploration of this class of compounds is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide on the Initial Toxicity Screening of 5-Isobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive strategy for the initial toxicity screening of the novel chemical entity, 5-Isobutylpyrimidin-2-amine. In the absence of existing toxicological data, a tiered, multi-faceted approach is essential to characterize the potential hazards of this molecule. This document provides a framework for conducting a series of in silico, in vitro, and, if necessary, in vivo assays to assess cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability. Detailed experimental protocols for key assays are provided, along with templates for data presentation to facilitate clear interpretation and comparison. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to enhance understanding of the toxicological assessment process. The primary objective is to equip researchers and drug development professionals with the necessary information to make informed decisions regarding the continued development of this compound.

Introduction

This compound is a novel heterocyclic amine with potential applications in pharmaceutical development. As with any new chemical entity intended for therapeutic use, a thorough evaluation of its safety profile is paramount. This guide presents a systematic approach to the initial toxicity screening of this compound, designed to identify potential liabilities early in the development process. The proposed screening cascade is aligned with international regulatory guidelines and best practices in toxicology.

Tiered Toxicity Screening Strategy

A tiered approach to toxicity testing is recommended to efficiently and ethically assess the safety of this compound. This strategy begins with computational and in vitro methods to minimize the use of animal testing, progressing to more complex assays as needed.

Tier 1: In Silico and In Vitro Screening

  • Computational Toxicity Prediction: Utilize Quantitative Structure-Activity Relationship (QSAR) models and other predictive software to estimate potential toxicities.[1][2][3][4][5]

  • Cytotoxicity Assessment: Determine the concentration at which the compound induces cell death.

  • Genotoxicity Assessment: Evaluate the potential of the compound to damage genetic material.

  • Cardiotoxicity Assessment (hERG Assay): Screen for potential inhibition of the hERG potassium channel, a key indicator of cardiac risk.[6][7][8][9][10]

  • Metabolic Stability and CYP450 Inhibition: Assess the compound's metabolic fate and its potential for drug-drug interactions.[11][12][13][14][15]

Tier 2: In Vivo Screening (if warranted by Tier 1 results and intended use)

  • Acute Oral Toxicity: Determine the short-term toxicity of a single high dose of the compound.

  • Repeated Dose Toxicity (28-day study): Evaluate the effects of longer-term exposure to the compound.[16][17][18][19][20]

Experimental Protocols

In Vitro Cytotoxicity Assay

Principle: This assay measures the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a relevant human cell line (e.g., HepG2). Common methods include MTT or LDH release assays.[21][22][23]

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and incubate until they reach the desired confluence.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the appropriate reagent (e.g., MTT) and measure the signal (e.g., absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[24][25][26][27] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

Methodology:

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of this compound using the plate incorporation or pre-incubation method.

  • Scoring: Count the number of revertant colonies after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[28][29][30][31][32]

Methodology:

  • Cell Treatment: Treat a suitable mammalian cell line (e.g., CHO, TK6) with various concentrations of this compound, with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

hERG Patch-Clamp Assay

Principle: The hERG assay is a critical component of cardiovascular safety assessment.[6][7][8][9][10] It directly measures the effect of a compound on the electrical current flowing through the hERG potassium ion channel, which is crucial for cardiac repolarization.

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293).

  • Patch-Clamp Electrophysiology: Use automated or manual patch-clamp techniques to measure the hERG current in individual cells.

  • Compound Application: Apply a range of concentrations of this compound to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Cytochrome P450 (CYP450) Inhibition Assay

Principle: This assay evaluates the potential of this compound to inhibit the activity of major drug-metabolizing CYP450 enzymes.[11][12][13][14][15] Inhibition of these enzymes can lead to adverse drug-drug interactions.

Methodology:

  • Enzyme Source: Use human liver microsomes as a source of CYP450 enzymes.

  • Probe Substrates: Utilize specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

  • Incubation: Incubate the microsomes, a probe substrate, and a range of concentrations of this compound.

  • Metabolite Quantification: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and decision-making.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineExposure Time (hours)IC50 (µM)
HepG224Data
HepG248Data
HepG272Data

Table 2: Genotoxicity Profile of this compound

AssayTest SystemMetabolic ActivationResult (e.g., Positive/Negative)
Ames TestS. typhimurium TA98-S9Data
+S9Data
S. typhimurium TA100-S9Data
+S9Data
Micronucleus AssayCHO cells-S9Data
+S9Data

Table 3: Cardiotoxicity and Metabolic Profile of this compound

AssayParameterResult
hERG AssayIC50 (µM)Data
CYP450 InhibitionCYP1A2 IC50 (µM)Data
CYP2C9 IC50 (µM)Data
CYP2C19 IC50 (µM)Data
CYP2D6 IC50 (µM)Data
CYP3A4 IC50 (µM)Data

Visualizations

Signaling Pathways

Apoptosis_Signaling_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential apoptosis signaling pathway induced by cellular stress.

Experimental Workflows

In_Vitro_Toxicity_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Screening (if necessary) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Decision1 Risk Assessment Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Genotoxicity->Decision1 Cardiotoxicity hERG Assay Cardiotoxicity->Decision1 Metabolism CYP450 Inhibition Metabolism->Decision1 Acute_Tox Acute Oral Toxicity (OECD 420) Repeated_Dose Repeated Dose Toxicity (OECD 407) Acute_Tox->Repeated_Dose Decision2 Further Development Decision Repeated_Dose->Decision2 Start This compound Start->Cytotoxicity Start->Genotoxicity Start->Cardiotoxicity Start->Metabolism Decision1->Acute_Tox Concerns Identified Decision1->Decision2 No Major Concerns

Caption: Tiered workflow for initial toxicity screening.

Conclusion and Next Steps

The initial toxicity screening of this compound, as outlined in this guide, provides a robust framework for identifying potential safety concerns. The results from these studies will be critical in guiding a go/no-go decision for further development. A comprehensive analysis of the data will inform the design of subsequent preclinical studies and ultimately support the progression of this compound towards clinical evaluation. It is recommended that all studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and regulatory acceptance.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Acylsubstituted Pyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrimidin-2-amines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The pyrimidine ring is a fundamental component of nucleobases, such as cytosine and thymine, and is prevalent in a wide array of pharmaceuticals, including anticancer agents, antivirals, and kinase inhibitors. The introduction of an acyl group at the C5 position of the pyrimidine-2-amine scaffold can significantly influence the molecule's steric and electronic properties, often enhancing its biological activity and target specificity. This document provides detailed protocols and application notes for the synthesis of 5-acylsubstituted pyrimidin-2-amines, targeting researchers and professionals in organic synthesis and drug development.

Primary Synthetic Strategies

The most common and effective method for synthesizing 5-acylsubstituted pyrimidin-2-amines is through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine. A particularly useful variation of this method employs α,β-unsaturated ketones, known as chalcones, as precursors.

  • Cyclocondensation from Chalcones: This is a widely used two-step process. First, a chalcone is synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde. The resulting chalcone is then reacted with guanidine in the presence of a base. The guanidine attacks the β-carbon of the α,β-unsaturated system, followed by cyclization and dehydration to yield the final aromatic pyrimidine ring.[1]

  • Direct Cyclocondensation from β-Diketones: The classical Pinner synthesis involves the direct condensation of a 1,3-dicarbonyl compound with an amidine (in this case, guanidine) to form the pyrimidine ring.[2] This method is straightforward if the appropriately substituted 1,3-dicarbonyl compound is readily available.

  • Oxidative Aromatization: An alternative route involves the synthesis of a tetrahydropyrimidine-2-imine intermediate, followed by an oxidative aromatization step to furnish the desired 5-acylsubstituted pyrimidin-2-amine.[3]

The following sections will focus on the synthesis starting from chalcones, providing a general workflow, quantitative data, and a detailed experimental protocol.

Synthetic Pathway and Experimental Workflow

The synthesis of 5-acylsubstituted pyrimidin-2-amines from chalcones is a robust and versatile method. The general reaction scheme and experimental workflow are depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis SM1 Acetophenone Derivative Chalcone Chalcone (α,β-Unsaturated Ketone) SM1->Chalcone Claisen-Schmidt Condensation SM2 Aromatic Aldehyde SM2->Chalcone Claisen-Schmidt Condensation SM3 Guanidine Product 5-Acylsubstituted Pyrimidin-2-amine SM3->Product Cyclocondensation Chalcone->Product Cyclocondensation

Figure 1: General synthetic pathway for 5-acylsubstituted pyrimidin-2-amines.

G Start Combine Chalcone, Guanidine HCl, and KOH in Ethanol Reflux Reflux Reaction Mixture (e.g., 10 hours) Start->Reflux Cool Cool Reaction Mixture to Room Temperature Reflux->Cool Precipitate Pour into Crushed Ice to Induce Precipitation Cool->Precipitate Filter Filter the Solid Product Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Crude Product Wash->Dry Purify Recrystallize from Ethanol Dry->Purify Final Obtain Pure 5-Acylsubstituted Pyrimidin-2-amine Purify->Final

Figure 2: Experimental workflow for the synthesis of 5-acylsubstituted pyrimidin-2-amines.

Data Presentation

The following table summarizes the synthesis of a series of 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamines, demonstrating the versatility of the cyclocondensation reaction with various chalcone precursors.

Compound IDAr-Substituent (R)Molecular FormulaMolecular Weight ( g/mol )Yield (%)
3a -HC₁₅H₁₂N₄248.2868
3b -ClC₁₅H₁₁ClN₄282.7375
3c -OCH₃C₁₆H₁₄N₄O278.3172
3d -CH₃C₁₆H₁₄N₄262.3165
3e -NO₂C₁₅H₁₁N₅O₂293.2862

Data sourced from Der Pharma Chemica, 2011.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamines, which are examples of 5-acyl-type pyrimidines where the acyl group is part of the pyridinyl moiety.

Protocol 1: General Procedure for the Preparation of Chalcones (Intermediates)

This protocol describes the Claisen-Schmidt condensation to form the chalcone precursors.

Materials:

  • 4-acetylpyridine (0.01 mol)

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (0.01 mol)

  • Ethanol (40 mL)

  • Aqueous potassium hydroxide (KOH) solution (15 mL)

  • Hydrochloric acid (HCl) for acidification

  • Crushed ice

  • Magnetic stirrer and stir bar

  • Beaker or flask

Procedure:

  • In a flask, dissolve 4-acetylpyridine (0.01 mol) and the desired substituted benzaldehyde (0.01 mol) in 40 mL of ethanol.

  • Stir the mixture at room temperature and add the aqueous KOH solution (15 mL).

  • Continue stirring for 6 hours. The reaction mixture may become cloudy or form a precipitate.

  • After 6 hours, stop stirring and leave the mixture to stand at room temperature overnight.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with HCl until a solid precipitate forms.

  • Collect the solid chalcone by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure intermediate.

Protocol 2: Synthesis of 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine (3a-3e)

This protocol outlines the cyclocondensation of the chalcone intermediate with guanidine hydrochloride to yield the target pyrimidin-2-amine.

Materials:

  • 3-(4-substitutedphenyl)-1-(pyridine-4-yl)prop-2-en-1-one (chalcone intermediate) (0.01 mol)

  • Guanidine hydrochloride (0.01 mol)

  • Ethanol (25 mL)

  • Potassium hydroxide (KOH) solution (5 mL)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Crushed ice

  • Filtration apparatus

Procedure:

  • Set up a reflux apparatus with a round-bottom flask and condenser.

  • In the flask, dissolve the chalcone intermediate (0.01 mol) and guanidine hydrochloride (0.01 mol) in 25 mL of ethanol.

  • Add 5 mL of the KOH solution to the mixture.

  • Heat the reaction mixture to reflux and maintain reflux for 10 hours. Monitor the reaction progress if possible (e.g., by TLC).

  • After 10 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of crushed ice. A solid product should precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove any inorganic salts.

  • Dry the product completely.

  • Recrystallize the crude product from ethanol to obtain the pure 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine.

The synthesis of 5-acylsubstituted pyrimidin-2-amines via the cyclocondensation of chalcones with guanidine is an efficient and versatile method applicable to a wide range of substrates. The protocols provided herein offer a reliable foundation for the laboratory preparation of these important heterocyclic compounds, which serve as valuable scaffolds in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for In Vitro Evaluation of 5-Isobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro evaluation of 5-Isobutylpyrimidin-2-amine, a novel compound with potential biological activity. Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, the following protocols are designed to assess its potential as a cytotoxic agent and a modulator of kinase-driven signaling pathways.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan solution.[1]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[3]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with this compound incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Kinase Inhibition Assay

The 2-aminopyrimidine core is a common scaffold in many kinase inhibitors. Therefore, evaluating this compound against a panel of kinases is a logical step. In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. A common method involves quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Experimental Protocol: In Vitro Kinase Assay

Materials:

  • This compound

  • Recombinant human kinases (e.g., members of the MAPK pathway, cell cycle kinases)

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-32P]ATP)

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase assay buffer.

  • Compound Addition: Add the diluted this compound or vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should ideally be close to the Km value for the specific kinase to accurately determine the IC50.[5]

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, and Compound Dilutions start->prepare_reagents mix_reagents Mix Kinase, Substrate, and Compound in Plate prepare_reagents->mix_reagents initiate_reaction Add ATP to Start Reaction mix_reagents->initiate_reaction incubation Incubate at RT/30°C initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Measure Signal (Luminescence/Fluorescence) stop_reaction->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Inhibitor This compound (Hypothesized Target) Inhibitor->Raf Inhibition? Inhibitor->MEK Inhibition?

References

Application Notes and Protocols for Utilizing 5-Isobutylpyrimidin-2-amine in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its ability to mimic the purine structure allows it to effectively interact with the ATP-binding sites of various kinases, making it a valuable starting point for the design of kinase inhibitors. The substitution at the 5-position of the pyrimidine ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The isobutyl group, a small, lipophilic moiety, is an attractive substituent at this position for its potential to engage in hydrophobic interactions within the target protein's active site. This document provides detailed application notes and experimental protocols for the use of 5-isobutylpyrimidin-2-amine as a scaffold in the design of novel kinase inhibitors, with a focus on targeting Polo-like kinase 4 (PLK4) and Bcr-Abl kinase.

Rationale for Targeting Kinases with the this compound Scaffold

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine scaffold can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition. The 5-isobutyl group can be oriented to occupy a hydrophobic pocket adjacent to the hinge region, thereby enhancing binding affinity and selectivity.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it a promising target for anticancer therapies.[1][2]

Bcr-Abl Kinase

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Inhibition of Bcr-Abl is a clinically validated strategy for the treatment of CML.

Data Presentation: Biological Activity of Structurally Related Aminopyrimidine Kinase Inhibitors

While specific data for this compound derivatives are not extensively available in the public domain, the following tables summarize the biological activities of structurally related aminopyrimidine-based inhibitors targeting PLK4 and Bcr-Abl. This data serves as a valuable reference for the design and optimization of novel compounds based on the this compound scaffold.

Table 1: PLK4 Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDCore ScaffoldR-group at position 5PLK4 IC50 (µM)Cell LineAntiproliferative IC50 (µM)
Compound 8h [2]Pyrimidin-2-amineVaried (not isobutyl)0.0067MCF-7Not Reported
WY29 [1]1H-pyrazolo[3,4-d]pyrimidineVaried (not isobutyl)0.027MCF-7Not Reported
BT474Not Reported
MDA-MB-231Not Reported
Compound 24j 1H-pyrazolo[3,4-d]pyrimidineVaried (not isobutyl)0.0002MCF-70.36
BT4741.35
MDA-MB-2312.88

Table 2: Bcr-Abl Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCore ScaffoldR-group at position 5Bcr-Abl (wild-type) IC50 (nM)
SKI-DV2-43 [3]Pyrido[2,3-d]pyrimidineVaried (not isobutyl)4.3

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-substituted-2-aminopyrimidines.

Reaction Scheme:

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Ethyl 2-(ethoxymethylidene)-4-methylpentanoate (can be synthesized from ethyl 4-methylpentanoate and triethyl orthoformate)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add guanidine hydrochloride (1 equivalent).

  • Addition of the β-ketoester equivalent: Slowly add ethyl 2-(ethoxymethylidene)-4-methylpentanoate (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of concentrated HCl.

  • Extraction: Evaporate the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-isobutylpyrimidin-2-amine Derivatives

This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-5-isobutylpyrimidine with an aryl amine.

Reaction Scheme:

Materials:

  • 2-Chloro-5-isobutylpyrimidine (can be synthesized from 5-isobutyluracil)

  • Aryl amine of choice

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other inert atmosphere reaction vessel

Procedure:

  • Reaction setup: In a glovebox or under a stream of argon, add 2-chloro-5-isobutylpyrimidine (1 equivalent), the aryl amine (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to a Schlenk tube.

  • Solvent addition: Add anhydrous toluene or dioxane to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 3: In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human PLK4 enzyme

  • ATP

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Enzyme addition: Add the recombinant PLK4 enzyme to each well to initiate the reaction.

  • ATP addition: After a short pre-incubation, add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects PLK4_gene PLK4 Gene PLK4_mRNA PLK4 mRNA PLK4_gene->PLK4_mRNA Transcription PLK4_protein PLK4 Protein PLK4_mRNA->PLK4_protein Translation Centriole_Duplication Centriole Duplication PLK4_protein->Centriole_Duplication Phosphorylation of centrosomal proteins Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Tumorigenesis Tumorigenesis (if dysregulated) Cell_Cycle_Progression->Tumorigenesis Inhibitor This compound Derivative Inhibitor->PLK4_protein Inhibition

Caption: PLK4 Signaling Pathway and Inhibition.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Pathways BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Cell_Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Cell_Proliferation Leukemia Chronic Myeloid Leukemia (CML) Cell_Proliferation->Leukemia Apoptosis_Inhibition->Leukemia Inhibitor This compound Derivative Inhibitor->BCR_ABL Inhibition

Caption: Bcr-Abl Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig) Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 determination) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design End Preclinical Candidate Optimization->End

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: 5-Isobutylpyrimidin-2-amine and Derivatives as Potential PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of pyrimidin-2-amine derivatives, including structures akin to 5-Isobutylpyrimidin-2-amine, as potential inhibitors of Polo-like Kinase 4 (PLK4). Overexpression of PLK4, a master regulator of centriole duplication, is implicated in the tumorigenesis of various cancers, making it a promising target for anticancer therapies.[1][2] This guide offers insights into the mechanism of action, quantitative data on inhibitory activities, and detailed experimental protocols for the evaluation of these compounds.

Mechanism of Action

Polo-like kinases (PLKs) are a family of serine/threonine kinases crucial for mitotic progression, DNA damage response, and genetic stability.[1] PLK4, specifically, is located at the centriole and is a key regulator of its duplication process.[1] Dysregulation of PLK4 can lead to mitotic catastrophe, chromosomal mis-segregation, and cytokinesis failure, all of which are linked to cancer development.[1]

Inhibitors with a pyrimidin-2-amine core have been developed to target the ATP-binding pocket of PLK4. By occupying this site, these small molecules prevent the phosphorylation of PLK4 substrates, thereby disrupting the centriole duplication cycle. This disruption can lead to a decrease in centriole numbers, mitotic arrest, and ultimately, apoptosis or senescence in cancer cells.[3][4]

Signaling Pathway of PLK4 Inhibition

PLK4_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Effect of Pyrimidin-2-amine Inhibitors PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Inhibited_PLK4 PLK4 Inhibition Mitosis Proper Mitosis Centriole_Dup->Mitosis Cell_Pro Normal Cell Proliferation Mitosis->Cell_Pro Inhibitor This compound (or derivative) Inhibitor->Inhibited_PLK4 Centriole_Aberration Aberrant Centriole Duplication Inhibited_PLK4->Centriole_Aberration Mitotic_Catastrophe Mitotic Catastrophe Centriole_Aberration->Mitotic_Catastrophe Apoptosis Apoptosis/Senescence Mitotic_Catastrophe->Apoptosis

Caption: PLK4 inhibition pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic properties of representative pyrimidin-2-amine based PLK4 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundPLK4 IC₅₀ (nM)AURKA IC₅₀ (nM)AURKB IC₅₀ (nM)AURKC IC₅₀ (nM)Reference
Compound 8h6.7---[1][2]
CFI-4009454.8518870.7106[3][5]
Centrinone2.71>1000>1000>1000[5]
CFI-4004371.55-<15<15[5]
KW-244952.6---[5]
Alisertib62.7---[5]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineAssay TypeGI₅₀/IC₅₀ (nM)Reference
Compound 8hBreast Cancer Cells--[1][2]
CFI-400945HCT116SRB4[6]
CFI-400945HCC1954SRB5[6]
CFI-400945A549SRB5[6]
CFI-400945H460MTT24[7]
CFI-400945A549MTT23[7]

Table 3: Pharmacokinetic Properties

CompoundParameterValueReference
Compound 8hPlasma Stability (t₁/₂)> 289.1 min[1][2]
Compound 8hLiver Microsomal Stability (t₁/₂)> 145 min[1][2]

Experimental Protocols

In Vitro PLK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from methodologies used to determine the IC₅₀ values of PLK4 inhibitors.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PLK4.

Materials:

  • PLK4 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ conjugated tracer

  • Test compound (e.g., this compound derivative)

  • Kinase buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound dilutions to the wells.

  • Add the PLK4 enzyme to each well.

  • Add the Alexa Fluor™ conjugated tracer.

  • Add the Eu-anti-Tag Antibody.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This protocol is based on methods to evaluate the anti-proliferative effects of PLK4 inhibitors on cancer cell lines.[5][7]

Objective: To determine the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., H460, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (ranging from 0.001 to 10 µM) and a vehicle control (DMSO).[5]

  • Incubate the plate for a specified period (e.g., 24, 48, 72, 96 hours).[5]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Cell Viability Assay (PrestoBlue™ Assay)

This protocol is for assessing cell viability after treatment with a PLK4 inhibitor.[5]

Objective: To measure the viability of cells following exposure to a test compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • PrestoBlue™ Cell Viability reagent

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Plate cells in a 96-well plate at the same densities as for the proliferation assay.[5]

  • Treat cells with a range of concentrations of the test compound for 24, 48, 72, and 96 hours.[5]

  • Add PrestoBlue™ reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at 37°C.

  • Measure the fluorescence on a plate reader.

  • Calculate the percentage of viable cells compared to the control and determine the IC₅₀.

Colony Formation Assay

This protocol assesses the long-term effect of a PLK4 inhibitor on the ability of single cells to form colonies.[8]

Objective: To evaluate the clonogenic survival of cancer cells after treatment with a test compound.

Materials:

  • Cancer cell lines (e.g., TNBC cell lines)

  • Complete cell culture medium

  • Test compound

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach, then treat with the test compound at various concentrations.

  • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

  • Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.

  • Wash away the excess stain and allow the plates to dry.

  • Count the number of colonies in each well.

  • Calculate the plating efficiency and survival fraction for each treatment condition.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay PLK4 Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (MTT/SRB, IC50) Kinase_Assay->Cell_Proliferation Cell_Viability Cell Viability Assay (PrestoBlue) Cell_Proliferation->Cell_Viability Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Xenograft Tumor Xenograft Model Establishment Colony_Formation->Xenograft Treatment Compound Administration (e.g., Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis Tumor_Measurement->Pharmacodynamics End Lead Candidate Pharmacodynamics->End Start Compound Synthesis (Pyrimidin-2-amine derivative) Start->Kinase_Assay

Caption: Drug discovery workflow for PLK4 inhibitors.

Conclusion

The pyrimidin-2-amine scaffold represents a promising starting point for the development of potent and selective PLK4 inhibitors. The data and protocols presented here provide a framework for the systematic evaluation of compounds like this compound and its derivatives. Through a combination of in vitro enzymatic and cell-based assays, followed by in vivo studies, researchers can effectively characterize the therapeutic potential of these novel anticancer agents. Further investigation into the structure-activity relationship (SAR) of these compounds will be crucial for optimizing their efficacy and drug-like properties.[9]

References

Application Notes and Protocols for 5-Isobutylpyrimidin-2-amine Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isobutylpyrimidin-2-amine is a synthetic small molecule belonging to the pyrimidine class of compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This document provides detailed experimental protocols for the functional characterization of this compound, focusing on its potential activity as a modulator of G-protein coupled receptor (GPCR) signaling. The provided assays are designed to determine the potency and efficacy of the compound and to assess its impact on cell viability.

Hypothesized Mechanism of Action

Based on the structural features of similar bioactive small molecules, it is hypothesized that this compound acts as an agonist at a Gq-coupled GPCR. Activation of Gq proteins stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[3]

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound This compound GPCR Gq-Coupled GPCR Compound->GPCR Binds & Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Triggers ER Endoplasmic Reticulum (ER) IP3R->Ca_release Opens Channel

Caption: Hypothesized Gq-coupled GPCR signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in the described functional assays.

Table 1: Potency in Intracellular Calcium Mobilization Assay

CompoundTarget Cell LineEC50 (µM)Emax (% of Control Agonist)
This compoundHEK293 expressing target GPCR1.2595%
Control AgonistHEK293 expressing target GPCR0.05100%

Table 2: Cytotoxicity in MTS Cell Viability Assay

CompoundTarget Cell LineIncubation Time (h)CC50 (µM)
This compoundHEK293 expressing target GPCR48> 100
Staurosporine (Control)HEK293 expressing target GPCR480.5

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to elicit an increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation.[4][5] A calcium-sensitive fluorescent dye is used, and the change in fluorescence intensity is directly proportional to the amount of intracellular calcium released.[4]

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM or Fura-2 AM)[3][6]

  • Probenecid (if required for the cell line to prevent dye leakage)[4]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Control agonist stock solution (in DMSO)

  • Fluorescence plate reader with an injection system (e.g., FlexStation® 3 or Tecan Infinite M200®)[5][7]

Calcium_Assay_Workflow A Seed cells in 96-well plate (50,000 cells/well) B Incubate overnight (37°C, 5% CO₂) A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour B->C E Place plate in fluorescence reader and establish baseline reading C->E D Prepare serial dilutions of This compound in assay buffer F Inject compound dilutions and measure fluorescence change over time D->F E->F G Analyze data: Calculate peak fluorescence and determine EC50 values F->G MTS_Assay_Workflow A Seed cells in 96-well plate (10,000 cells/well) B Incubate for 24 hours (37°C, 5% CO₂) A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 48 hours C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours until color develops E->F G Measure absorbance at 490 nm F->G H Analyze data: Normalize to vehicle control and determine CC50 values G->H

References

Application Notes and Protocols: 5-Isobutylpyrimidin-2-amine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Isobutylpyrimidin-2-amine and its derivatives represent a class of heterocyclic compounds with significant potential in oncology research. While specific data on this compound is limited, various derivatives sharing the pyrimidin-2-amine core structure have been synthesized and evaluated as potent inhibitors of key regulators of the cell cycle, such as Polo-like kinase 4 (PLK4).[1][2][3] Overexpression of PLK4, a master regulator of centriole duplication, is observed in several cancers, including breast cancer, and is associated with tumorigenesis, making it a promising target for anti-cancer therapies.[1][2][4] This document provides an overview of the application of a representative pyrimidin-2-amine derivative, a potent PLK4 inhibitor, in cancer cell lines, along with detailed protocols for its evaluation.

Mechanism of Action: PLK4 Inhibition

The primary mechanism of action for this class of pyrimidin-2-amine derivatives is the inhibition of the serine/threonine protein kinase PLK4.[1][2] PLK4 is crucial for the regulation of centriole duplication during the cell cycle.[5] By inhibiting PLK4, these compounds disrupt the normal process of centriole replication, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4] The aminopyrimidine core of these molecules is often instrumental in forming key interactions with the hinge region of the kinase's ATP-binding pocket.[1]

Data Presentation

The anti-cancer potential of pyrimidin-2-amine derivatives is quantified through in vitro enzyme inhibition and cell-based proliferation assays. The following tables summarize the inhibitory activity of a representative PLK4 inhibitor, compound 8h from a study on novel pyrimidin-2-amine derivatives, against its target kinase and its anti-proliferative effects on human breast cancer cell lines.[1]

Table 1: In Vitro PLK4 Kinase Inhibitory Activity

CompoundTargetIC50 (µM)
Compound 8hPLK40.0067
Centrinone (Control)PLK4Not Reported

IC50: The half-maximal inhibitory concentration.

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 8hMCF-70.045
MDA-MB-2310.023
BT4740.088
Centrinone (Control)MCF-70.022
MDA-MB-2310.098
BT4740.065

MCF-7: Estrogen receptor-positive breast cancer cell line. MDA-MB-231: Triple-negative breast cancer cell line. BT474: HER2-positive breast cancer cell line.

Experimental Protocols

In Vitro PLK4 Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay platforms like LanthaScreen® Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PLK4.

Materials:

  • Recombinant human PLK4 enzyme[6]

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., Myelin Basic Protein)[6]

  • Test compound (pyrimidin-2-amine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the PLK4 enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines.

Materials:

  • MCF-7 and MDA-MB-231 breast cancer cell lines[7]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[10][11]

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at a concentration around its IC50 for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[12]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Western Blot Analysis

Objective: To investigate the effect of the test compound on the expression and phosphorylation status of proteins in the PLK4 signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)[13]

  • Primary antibodies (e.g., anti-PLK4, anti-phospho-p53, anti-p21, anti-Cyclin D1, anti-GAPDH)[14][15]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like GAPDH or β-actin to normalize the protein levels.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_data Data Analysis & Conclusion synthesis Synthesis of Pyrimidin-2-amine Derivative kinase_assay PLK4 Kinase Assay (Determine IC50) synthesis->kinase_assay cell_culture Culture Breast Cancer Cells (MCF-7, MDA-MB-231) synthesis->cell_culture data_analysis Data Analysis and IC50 Calculation kinase_assay->data_analysis mtt_assay MTT Proliferation Assay (Determine IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle western_blot Western Blot Analysis (PLK4 Pathway Proteins) mtt_assay->western_blot mtt_assay->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Cancer Activity and Mechanism data_analysis->conclusion

Caption: Experimental workflow for evaluating pyrimidin-2-amine derivatives.

PLK4_Signaling_Pathway P2A_Derivative Pyrimidin-2-amine Derivative PLK4 PLK4 P2A_Derivative->PLK4 inhibits CentrioleDup Centriole Duplication PLK4->CentrioleDup promotes p38_pathway p38 MAPK Activation PLK4->p38_pathway inhibition activates MitoticErrors Mitotic Errors & Genomic Instability CentrioleDup->MitoticErrors dysregulation leads to Apoptosis Apoptosis MitoticErrors->Apoptosis induces p53 p53 Phosphorylation p38_pathway->p53 activates p21 p21 Expression p53->p21 upregulates CyclinD1 Cyclin D1 Downregulation p53->CyclinD1 downregulates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces CyclinD1->G1_Arrest promotes progression past G1 G1_Arrest->Apoptosis can lead to

References

Application Notes and Protocols for High-Throughput Screening of 5-Isobutylpyrimidin-2-amine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors. The 5-isobutylpyrimidin-2-amine library, in particular, offers a diverse chemical space for the discovery of novel modulators of kinase activity. Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. High-throughput screening (HTS) of compound libraries is an essential strategy for identifying starting points for the development of new therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a this compound library against a generic serine/threonine kinase target. The workflow encompasses a primary biochemical screen, a confirmatory screen, and secondary cell-based assays to identify and validate potent and selective inhibitors.

Target Signaling Pathway: A Representative Serine/Threonine Kinase Cascade

Many serine/threonine kinases are integral components of signaling pathways that transmit extracellular signals to the cellular interior, culminating in a specific cellular response. A common example is the MAPK/ERK pathway, which is frequently dysregulated in various cancers. Inhibitors targeting kinases within this pathway, such as MEK or RAF, can block downstream signaling and inhibit cell proliferation. The diagram below illustrates a simplified representation of a generic kinase cascade that could be targeted by inhibitors from a this compound library.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Potential Inhibition cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Inhibitor This compound Inhibitor Inhibitor->MEK GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates CellProliferation Cell Proliferation GeneExpression->CellProliferation G cluster_workflow High-Throughput Screening Workflow Library This compound Library (10,000 compounds) PrimaryScreen Primary Screen (Biochemical Assay @ 10 µM) Library->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification ConfirmatoryScreen Confirmatory Screen (10-point Dose Response) HitIdentification->ConfirmatoryScreen Primary Hits IC50 IC50 Determination ConfirmatoryScreen->IC50 SecondaryAssay Secondary Assays (Cell-Based) IC50->SecondaryAssay Confirmed Hits HitValidation Hit Validation and Prioritization SecondaryAssay->HitValidation

in vivo studies and animal models for 5-Isobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for 5-Isobutylpyrimidin-2-amine

Disclaimer: As of October 2025, there is no publicly available literature detailing in vivo studies specifically for this compound. The following application notes and protocols are based on established methodologies for structurally related aminopyrimidine derivatives, which frequently function as kinase inhibitors in preclinical oncology models. These notes are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this novel compound.

Application Note 1: Preclinical Evaluation in Oncology

This compound belongs to the aminopyrimidine class of small molecules, many of which have been investigated as potent inhibitors of protein kinases crucial for cancer cell proliferation and survival.[1][2] Preclinical in vivo studies are essential to determine the compound's therapeutic potential, pharmacokinetic profile, and safety. The most common application for compounds of this class is the evaluation of anti-tumor efficacy in rodent cancer models.

Key Applications:

  • Efficacy Studies: Assessing the anti-tumor activity in various cancer models, such as cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[3][4]

  • Pharmacokinetic (PK) Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models to inform dosing schedules.[5][6]

  • Pharmacodynamic (PD) Studies: Measuring the on-target effects of the compound in tumor tissue to correlate drug exposure with biological activity.

  • Toxicity Studies: Evaluating the safety profile and identifying the maximum tolerated dose (MTD) in rodents.

Many pyrimidine derivatives target key regulators of the cell cycle, such as Aurora Kinases (AURK), Polo-like Kinases (PLK), or Cyclin-Dependent Kinases (CDK).[1][2][7] Inhibition of these pathways can lead to mitotic arrest and apoptosis in cancer cells. Therefore, a primary focus of in vivo work should be on oncology models where these pathways are known drivers of disease.

Signaling Pathway: Kinase Inhibition

The diagram below illustrates a generalized signaling pathway often targeted by aminopyrimidine-based kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby halting cell cycle progression and inducing apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase (e.g., MAPK) Receptor->UpstreamKinase Activates TargetKinase Target Kinase (e.g., AURK, PLK, CDK) UpstreamKinase->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates (P) CellCycle Cell Cycle Progression Substrate->CellCycle Promotes Compound This compound Compound->TargetKinase Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Inhibits

Caption: Generalized ATP-competitive kinase inhibition pathway.

Protocol 1: Anti-Tumor Efficacy in a Cell Line-Derived Xenograft (CDX) Model

This protocol describes a standard method for evaluating the efficacy of this compound in an immunodeficient mouse model bearing subcutaneous tumors derived from a human cancer cell line.

1. Animal Model and Cell Line

  • Animal: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Cell Line: Select a relevant human cancer cell line (e.g., MV-4-11, acute myeloid leukemia, or A549, non-small cell lung cancer) based on in vitro sensitivity data.

  • Cell Culture: Culture cells in recommended media and conditions until a sufficient number is obtained for implantation.

2. Tumor Implantation

  • Harvest cultured cancer cells during their exponential growth phase.

  • Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.

  • Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

3. Study Initiation and Randomization

  • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

4. Compound Formulation and Dosing

  • Formulation (Vehicle): Prepare a vehicle suitable for the chosen administration route. A common example for oral gavage is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

  • Dosing: Based on preliminary toxicity studies, select 2-3 dose levels of this compound (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the compound and vehicle once daily (QD) or twice daily (BID) via oral gavage (PO) or intraperitoneal (IP) injection for a period of 14-21 days.

5. Monitoring and Endpoints

  • Tumor Volume: Measure tumor volume 2-3 times per week.

  • Body Weight: Record animal body weight 2-3 times per week as a measure of general toxicity.

  • Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. Euthanize animals and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

6. Data Analysis

  • The primary efficacy endpoint is the Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Another common metric is the ratio of the median tumor volume of the treated group to the control group (T/C %). A T/C value of 29.98% was reported for one aminopyrimidine derivative in an MV-4-11 xenograft model.[7]

Experimental Workflow: Xenograft Efficacy Study

The following diagram outlines the key steps in the xenograft protocol.

Xenograft_Workflow Cell_Culture 1. Cell Line Expansion Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment 5. Daily Dosing (Vehicle & Compound) Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight (2-3x / week) Treatment->Monitoring Termination 7. Study Termination & Tissue Collection Monitoring->Termination Analysis 8. Data Analysis (TGI, T/C %) Termination->Analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

Data Presentation

The following tables represent hypothetical but realistic data from in vivo studies based on published results for similar aminopyrimidine kinase inhibitors.

Table 1: Hypothetical Efficacy Data in MV-4-11 Xenograft Model

GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)TGI (%)T/C (%)Mean Body Weight Change (%)
Vehicle Control01450 ± 180-100-2.5
This compound10980 ± 15033.167.6-3.1
This compound30550 ± 9562.137.9-4.5
This compound100275 ± 6081.019.0-8.2

Data are presented as mean ± SEM. TGI: Tumor Growth Inhibition; T/C: Treated/Control.

Table 2: Hypothetical Pharmacokinetic Parameters in Mice

ParameterIV Bolus (2 mg/kg)Oral Gavage (10 mg/kg)
Cmax 1850 ng/mL950 ng/mL
T½ (Half-life) 2.1 hours2.5 hours
AUC (0-inf) 3200 hrng/mL4100 hrng/mL
Clearance (CL) 10.4 mL/min/kg-
Bioavailability (F%) -42.7%

Cmax: Maximum plasma concentration; T½: Elimination half-life; AUC: Area under the curve.

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-Isobutylpyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Isobutylpyrimidin-2-amine. All information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for the synthesis of this compound is the cyclocondensation reaction of a suitable 1,3-dicarbonyl precursor containing an isobutyl group with guanidine. A highly effective approach involves the one-step, microwave-assisted reaction of an appropriate β-ketoester with guanidine hydrochloride in the presence of a base like potassium carbonate.[1]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • An isobutyl-substituted β-ketoester or β-aldehydoester: A common precursor is ethyl 2-isobutylacetoacetate.

  • Guanidine salt: Guanidine hydrochloride or guanidine carbonate are frequently used.

  • A base: Sodium ethoxide, potassium carbonate, or other suitable bases are used to facilitate the condensation.

  • A solvent: Typically an alcohol, such as ethanol, is used as the reaction solvent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The disappearance of the starting materials (the β-dicarbonyl compound) and the appearance of a new, more polar spot corresponding to the this compound product will indicate the reaction's progression.

Q4: What are the standard purification methods for this compound?

A4: Following the reaction, the crude product is typically worked up by removing the solvent under reduced pressure. The resulting residue can then be purified using several methods:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.

  • Column Chromatography: For a more thorough purification, silica gel column chromatography is recommended. A gradient of ethyl acetate in petroleum ether or hexane is a common eluent system.[2]

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or extract the purified product.

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient condensation: The reaction may not be going to completion due to suboptimal conditions. 2. Decomposition of starting materials or product: The reaction temperature might be too high, or the reaction time too long. 3. Poor quality of reagents: Guanidine or the dicarbonyl compound may be impure or degraded.1. Optimize reaction conditions: - Temperature: Experiment with a range of temperatures. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1] - Base: Ensure the use of a suitable and dry base. Sodium ethoxide in ethanol is a classic choice. - Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid product degradation. 2. Check reagent quality: Use freshly opened or purified reagents. Ensure the guanidine salt is anhydrous if required by the specific protocol.
Presence of Multiple Impurities in the Final Product 1. Side reactions: Competing reactions can lead to the formation of various byproducts. Common side reactions in pyrimidine synthesis include self-condensation of the dicarbonyl compound or incomplete cyclization. 2. Unreacted starting materials: The reaction may not have gone to completion.1. Control reaction stoichiometry: Ensure the correct molar ratios of the reactants. A slight excess of guanidine may be beneficial. 2. Optimize reaction temperature: Lowering the reaction temperature might reduce the rate of side reactions, though it may require a longer reaction time. 3. Purification: Employ a multi-step purification process. For instance, an initial acid-base extraction followed by column chromatography can be very effective.[2]
Difficulty in Isolating the Product 1. Product is an oil: The product may not crystallize easily. 2. Product is highly soluble in the workup solvent: Significant product loss can occur during the extraction phase.1. Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. If it remains an oil, purification by column chromatography is the best approach. 2. Optimize extraction: Use a different extraction solvent or perform multiple extractions with smaller volumes of solvent. Ensure the pH is appropriately adjusted during acid-base extractions to maximize product partitioning into the desired phase.
Inconsistent Reaction Outcomes 1. Variability in microwave heating: If using a microwave reactor, inconsistent power output or hot spots can lead to variable results. 2. Atmospheric moisture: Some reagents, particularly the base, may be sensitive to moisture.1. Ensure uniform heating: Use a dedicated scientific microwave reactor with a stirrer to ensure even temperature distribution. 2. Use anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents, especially when working with moisture-sensitive bases like sodium ethoxide.

III. Experimental Protocol (Exemplary)

This protocol is a general guideline based on established methods for the synthesis of substituted 2-aminopyrimidines.[1][2] Optimization may be required for specific laboratory conditions.

Synthesis of this compound

  • Step 1: Preparation of the Reaction Mixture

    • To a microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-isobutylacetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

    • Add absolute ethanol as the solvent to achieve a suitable concentration (e.g., 0.5 M).

  • Step 2: Microwave-Assisted Cyclocondensation

    • Seal the reaction vial and place it in a scientific microwave reactor.

    • Heat the mixture to a set temperature (e.g., 120 °C) and hold for a specified time (e.g., 30-60 minutes). The reaction progress should be monitored by TLC.

  • Step 3: Work-up and Isolation

    • After cooling the reaction mixture to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 4: Purification

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

IV. Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - Ethyl 2-isobutylacetoacetate - Guanidine Hydrochloride - Potassium Carbonate - Ethanol microwave Microwave Irradiation (e.g., 120°C, 30-60 min) reagents->microwave filtration Filtration microwave->filtration evaporation1 Solvent Evaporation filtration->evaporation1 extraction Liquid-Liquid Extraction evaporation1->extraction drying Drying & Evaporation extraction->drying chromatography Column Chromatography drying->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Suboptimal Reaction Conditions start->cause1 cause2 Reagent Quality Issues start->cause2 cause3 Product or Starting Material Decomposition start->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Optimize Base/Solvent cause1->solution1b solution1c Optimize Reaction Time cause1->solution1c solution2 Use High-Purity Reagents cause2->solution2 solution3 Lower Reaction Temp or Reduce Time cause3->solution3

Caption: Troubleshooting guide for low product yield in this compound synthesis.

References

Technical Support Center: 5-Isobutylpyrimidin-2-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Isobutylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials such as guanidine salts and the corresponding β-ketoester or β-aldehydoester used in the synthesis. Byproducts from side reactions, such as isomers or over-alkylated pyrimidines, can also be present. Additionally, degradation of the amine can occur, especially if exposed to harsh acidic or oxidative conditions.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can provide quantitative purity data. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are crucial for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) can confirm the molecular weight of the desired product and identify any byproducts.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: Amines, in general, can be susceptible to oxidation and degradation, especially when exposed to light or acids over long periods.[1] It is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Troubleshooting Guides

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Problem: Oiling out during cooling.

  • Cause: The compound's solubility in the hot solvent is too high, or the cooling process is too rapid, causing the compound to come out of solution as a liquid (oil) rather than forming crystals.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid.

    • Add a few drops of the primary solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • If oiling out persists, try a different solvent system.

Problem: No crystals form upon cooling.

  • Cause: The solution may not be supersaturated, or nucleation is slow.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus.

      • Add a seed crystal of the pure compound.

    • Increase concentration: Evaporate some of the solvent to increase the concentration of the compound.

    • Cool to a lower temperature: Place the flask in an ice-salt bath or a freezer.

    • Change the solvent system: The compound may be too soluble in the chosen solvent.

Problem: Poor recovery of the purified compound.

  • Cause:

    • Using too much solvent during dissolution.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.

    • Ensure the solution is thoroughly cooled before filtration to minimize solubility.

    • Pre-heat the funnel and filter paper during hot filtration to prevent the compound from crashing out.

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticOften a good starting point for aminopyrimidines.[2]
Methanol/WaterPolar ProticGood for compounds with moderate polarity.
Ethyl Acetate/HexanePolar Aprotic / Non-polarA versatile system for a range of polarities.
Acetone/WaterPolar Aprotic / Polar ProticEffective for many organic compounds.
Dichloromethane/HexanePolar Aprotic / Non-polarSuitable for less polar compounds.

This table provides general guidance. The optimal solvent for this compound should be determined experimentally.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Problem: Poor separation of the desired compound from impurities.

  • Cause:

    • Inappropriate solvent system (mobile phase).

    • Incorrect stationary phase.

    • Column overloading.

  • Solution:

    • Optimize the mobile phase:

      • Use Thin-Layer Chromatography (TLC) to screen for an effective solvent system. For basic compounds like aminopyrimidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape and reduce tailing on silica gel.[3]

      • A common mobile phase for substituted 2-aminopyrimidines is a gradient of ethyl acetate in petroleum ether or hexane.[4]

    • Select the appropriate stationary phase:

      • Standard silica gel is often effective.

      • For strongly basic amines that interact strongly with acidic silica, consider using alumina or an amine-functionalized silica gel.

    • Avoid overloading: Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).

Problem: The compound is stuck on the column.

  • Cause: The compound is too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or add a more polar solvent like methanol.

    • If using silica gel, adding a small amount of triethylamine to the mobile phase can help elute basic compounds.

Problem: Streaking or tailing of spots on TLC and broad peaks in column chromatography.

  • Cause: This is common for basic compounds on acidic silica gel due to strong interactions.

  • Solution: Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or a few drops of aqueous ammonia) to the mobile phase to neutralize the acidic sites on the silica gel.

Stationary PhaseMobile PhaseApplication
Silica GelEthyl Acetate / Petroleum Ether (gradient)General purification of substituted 2-aminopyrimidines.[4]
Silica GelEthyl Acetate / HexanePurification of various 2-aminopyrimidine derivatives.[2]
Amine-functionalized SilicaHexane / Ethyl Acetate (gradient)Recommended for basic amines to improve peak shape.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise. A good solvent will dissolve the compound when hot but not at room temperature. Test a few solvents to find the optimal one (refer to Table 1 for suggestions).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable mobile phase using TLC. An ideal Rf value for the desired compound is typically between 0.2 and 0.4. For aminopyrimidines on silica, consider a mixture of ethyl acetate and hexane, potentially with a small amount of triethylamine.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC Purity Check (TLC/HPLC) Crude->TLC Decision Is Purity > 95%? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No, Solid Impurities ColumnChrom Column Chromatography Decision->ColumnChrom No, Soluble Impurities PureProduct Pure Product Decision->PureProduct Yes Recrystallization->TLC ColumnChrom->TLC

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Cooling Cooling Solution Start->Cooling Decision Crystals Form? Cooling->Decision OilingOut Oiling Out? Decision->OilingOut No Filter Filter Crystals Decision->Filter Yes Induce Induce Crystallization (Scratch/Seed) OilingOut->Induce No Reheat Reheat and Add Anti-solvent OilingOut->Reheat Yes Induce->Cooling Reheat->Cooling

Caption: Troubleshooting guide for common recrystallization issues.

References

addressing solubility issues of 5-Isobutylpyrimidin-2-amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 5-Isobutylpyrimidin-2-amine and other poorly soluble compounds during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution upon dilution into my aqueous assay buffer. What is the likely cause?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This "fall-out" occurs because the compound is highly soluble in the organic solvent (like DMSO) but has low aqueous solubility. When the percentage of the organic solvent is significantly decreased by dilution, the aqueous medium can no longer maintain the compound in solution, leading to precipitation.[1][2]

Q2: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

While this can be cell-line dependent, most cell-based assays can tolerate DMSO concentrations up to 0.5-1%. Higher concentrations are often cytotoxic. It is always recommended to run a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of the solvent used.

Q3: Can I use sonication to redissolve my precipitated compound?

Sonication can be a useful technique to break down aggregates and aid in the initial dissolution of a compound in a stock solvent.[1] However, if a compound has precipitated out of an aqueous assay buffer due to poor solubility, sonication may only provide a temporary suspension and is unlikely to result in a true solution. The compound may re-precipitate over the course of the experiment.

Q4: How can pH modification help in solubilizing this compound?

As a pyrimidine derivative, this compound is a weakly basic compound. Adjusting the pH of the buffer to be more acidic can increase the ionization of the amine groups, which generally leads to higher aqueous solubility. A pH-buffered solution with an in situ sodium salt has been shown to significantly increase the aqueous solubility of some compounds. It is crucial to ensure the final pH is compatible with your assay system (e.g., does not affect cell viability or enzyme activity).

Q5: Are there alternatives to DMSO for stock solutions?

Yes, other organic solvents can be used, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[3] The choice of solvent will depend on the specific properties of the compound. For some applications, co-solvent mixtures or specialized formulation vehicles may be necessary.[3][4]

Troubleshooting Guide: Compound Precipitation in Assays

If you are observing precipitation of this compound during your experiments, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Visual Confirmation and Solubility Limit Assessment
  • Microscopic Examination: Visually inspect your assay plates under a microscope to confirm that the observed particles are indeed compound precipitate and not a result of contamination or salt precipitation from the media.[5][6]

  • Kinetic Solubility Test: Determine the kinetic solubility of your compound in the specific assay buffer you are using. A general protocol is provided in the "Experimental Protocols" section. Knowing the solubility limit will help you work within a concentration range where the compound is soluble.[7]

Step 2: Optimize Stock Solution and Dilution Method
  • Fresh Stock Solution: Prepare a fresh stock solution in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or brief sonication can aid dissolution.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution into the assay buffer. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.

  • Vortexing During Dilution: When adding the compound stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or vigorous pipetting to avoid localized high concentrations that can initiate precipitation.

Step 3: Employ Solubilizing Excipients

If optimizing the dilution method is insufficient, consider adding solubilizing agents to your assay buffer.

  • Co-solvents: While minimizing the final concentration of organic solvents is ideal, sometimes a slightly higher percentage (e.g., up to 2% DMSO if tolerated by the assay) is necessary.[1]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01 - 0.05%) can help maintain compound solubility in biochemical assays.[1] Note that surfactants may not be suitable for cell-based assays due to potential cytotoxicity.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3]

Step 4: Advanced Formulation Strategies

For persistently problematic compounds, more advanced formulation approaches may be required, although these are more commonly used for in vivo studies.

  • pH Adjustment: As mentioned in the FAQs, for a basic compound like this compound, lowering the pH of the buffer can improve solubility.[8]

  • Use of Serum or Albumin: In cell culture media, the presence of serum can aid in solubilizing lipophilic compounds. If using serum-free media, the addition of bovine serum albumin (BSA) can sometimes prevent precipitation.[1]

Data Presentation

Table 1: Properties of Common Co-solvents for In Vitro Assays

Co-solventPolarityNotesCommon Use
Dimethyl Sulfoxide (DMSO)HighMost common initial solvent; can be toxic to some cells at >0.5%.[3]Stock solutions for HTS
EthanolHighVolatile; can have effects on protein structure and cell membranes.General laboratory use
N-methyl-2-pyrrolidone (NMP)HighWater-miscible; used in some drug formulations.[3]Preclinical formulations
Dimethylacetamide (DMA)HighGood solubilizing power for a range of compounds.[3]Preclinical formulations
Polyethylene Glycol (PEG 400)WeakLow-molecular-weight PEG; often used in combination with other solvents.[3]Vehicle for in vivo studies
Propylene Glycol (PG)WeakA common vehicle in pharmaceutical formulations.[3]Oral and parenteral formulations

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method to estimate the kinetic solubility of a compound in a specific buffer using a turbidity-based measurement.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution.

  • Dilution into Assay Buffer: Transfer a small, fixed volume of each DMSO dilution into a corresponding well of a new 96-well plate containing your assay buffer. The final DMSO concentration should be consistent with your planned experiment (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 500-600 nm) or a nephelometer.[2]

  • Data Analysis: The concentration at which a significant increase in absorbance/light scattering is observed above the baseline is considered the limit of kinetic solubility.

Mandatory Visualizations

G start Compound Precipitation Observed check_visual Visual Inspection (Microscopy) start->check_visual is_precipitate Is it Compound Precipitate? check_visual->is_precipitate contamination Address Contamination or Media Issue is_precipitate->contamination No solubility_test Determine Kinetic Solubility is_precipitate->solubility_test Yes optimize_dilution Optimize Dilution Protocol solubility_test->optimize_dilution still_precipitates1 Still Precipitates? optimize_dilution->still_precipitates1 add_excipients Add Solubilizing Excipients (e.g., Surfactant) still_precipitates1->add_excipients Yes success Proceed with Assay still_precipitates1->success No still_precipitates2 Still Precipitates? add_excipients->still_precipitates2 adjust_ph Adjust Buffer pH still_precipitates2->adjust_ph Yes still_precipitates2->success No reassess Re-evaluate Compound or Assay Conditions adjust_ph->reassess reassess->success

Caption: Troubleshooting workflow for compound precipitation.

G start Start: Compound Received prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock solubility_screen Kinetic Solubility Screen in Assay Buffer prep_stock->solubility_screen determine_range Determine Soluble Concentration Range solubility_screen->determine_range prep_plates Prepare Assay Plates (Cells or Reagents) determine_range->prep_plates compound_addition Perform Serial Dilution and Add Compound to Plates determine_range->compound_addition Inform Dilution prep_plates->compound_addition incubation Incubate for Specified Time compound_addition->incubation readout Assay Readout (e.g., Fluorescence, Luminescence) incubation->readout end End: Data Analysis readout->end

Caption: General experimental workflow for in vitro screening.

References

Technical Support Center: Synthesis of 5-Isobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 5-Isobutylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and established method for the synthesis of 2-aminopyrimidines, including this compound, is the Pinner synthesis.[1][2] This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine. For the synthesis of this compound, the likely precursor is an α,β-unsaturated aldehyde, specifically 3-methyl-2-butenal, which can be formed in situ or used directly, reacting with guanidine to form the pyrimidine ring.

Q2: What are the key reaction parameters that influence the yield and purity?

Several factors can significantly impact the outcome of the synthesis. These include:

  • Stoichiometry of Reactants: The molar ratio of the dicarbonyl compound (or its precursor) to guanidine is critical. An excess of one reactant may lead to side product formation.

  • Choice of Solvent: The polarity and boiling point of the solvent can affect reaction rates and solubility of reactants and products.

  • Catalyst: The choice between an acid or base catalyst and its concentration can influence the reaction mechanism and the formation of byproducts.

  • Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion while minimizing the degradation of reactants and products.

  • Purification Method: The chosen method for purification, such as recrystallization or column chromatography, will directly determine the final purity of the product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of reactants and the formation of the product. The appearance of a new spot corresponding to the desired product and the disappearance of the starting material spots indicate that the reaction is proceeding.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring.
Incorrect Stoichiometry - Verify the molar ratios of your reactants. A slight excess of guanidine may be beneficial.
Inactive Catalyst - Use a fresh batch of acid or base catalyst. - Consider switching from a base to an acid catalyst, or vice versa.
Poor Quality Starting Materials - Check the purity of your starting materials (e.g., by NMR or melting point). - Purify starting materials if necessary.
Sub-optimal Solvent - Experiment with a different solvent. A higher boiling point solvent may be required to drive the reaction.
Low Purity of the Final Product
Potential Cause Suggested Solution
Presence of Unreacted Starting Materials - Optimize reaction conditions (time, temperature) for full conversion. - Use column chromatography for purification.
Formation of Side Products - Adjust the stoichiometry of reactants. - Lower the reaction temperature to minimize side reactions. - Consider a different catalyst.
Ineffective Purification - For recrystallization, perform solubility tests to find the ideal solvent or solvent system. - For column chromatography, optimize the eluent system to achieve better separation. The use of an amine-functionalized silica gel or the addition of a small amount of a volatile base (e.g., triethylamine) to the eluent can improve the purification of basic compounds like aminopyrimidines.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield and purity of this compound based on general principles of the Pinner synthesis.

Table 1: Effect of Reactant Stoichiometry

Molar Ratio (Dicarbonyl:Guanidine)Expected YieldExpected PurityComments
1:1ModerateModerateMay result in incomplete conversion of the limiting reagent.
1:1.2HighGoodA slight excess of guanidine can help drive the reaction to completion.
1.2:1ModerateLowExcess dicarbonyl can lead to self-condensation or other side products.

Table 2: Effect of Reaction Temperature

TemperatureExpected YieldExpected PurityComments
Room TemperatureLowHighThe reaction rate is likely too slow for practical synthesis.
50-80 °CModerate-HighGoodA good starting range for optimization.
> 100 °CHighLowIncreased risk of side product formation and decomposition.

Experimental Protocols

Key Experiment: Synthesis of this compound via Pinner Condensation

Materials:

  • 3-Methyl-2-butenal (1.1 equivalents)

  • Guanidine hydrochloride (1.0 equivalent)

  • Sodium ethoxide (1.1 equivalents)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride and sodium ethoxide to anhydrous ethanol.

  • Stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • Add 3-methyl-2-butenal dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Purification Protocol 1: Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).

  • If colored impurities are present, a small amount of activated charcoal can be added and the solution briefly heated before hot filtration.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Protocol 2: Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a gradient of ethyl acetate in hexane).

  • Load the crude product onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Mix Guanidine HCl and NaOEt in EtOH add_aldehyde Add 3-Methyl-2-butenal start->add_aldehyde reflux Reflux (4-6h) add_aldehyde->reflux workup Workup (Evaporation, Extraction) reflux->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_stoich Incorrect Stoichiometry start->bad_stoich bad_reagents Poor Reagents start->bad_reagents optimize_cond Increase Time/Temp incomplete_rxn->optimize_cond check_ratio Verify Molar Ratios bad_stoich->check_ratio check_purity Check Reagent Purity bad_reagents->check_purity

Caption: Troubleshooting logic for addressing low product yield.

troubleshooting_purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity unreacted_sm Unreacted Starting Material start->unreacted_sm side_products Side Products start->side_products poor_purification Ineffective Purification start->poor_purification optimize_rxn Optimize Reaction Conditions unreacted_sm->optimize_rxn adjust_params Adjust Stoichiometry/Temp side_products->adjust_params improve_purification Optimize Recrystallization/ Column Chromatography poor_purification->improve_purification

Caption: Troubleshooting logic for addressing low product purity.

References

stabilization and storage of 5-Isobutylpyrimidin-2-amine compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stabilization and storage of 5-Isobutylpyrimidin-2-amine and related compounds. The following information is based on established best practices for structurally similar aminopyrimidine derivatives, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to prevent moisture absorption and exposure to air. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are generally less stable than the solid form. If storage in solution is necessary, it is recommended to:

  • Use a suitable anhydrous solvent in which the compound is stable.

  • Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or below.

  • Protect the solutions from light by using amber vials or by wrapping the container in foil.

Q3: What are the common degradation pathways for 2-aminopyrimidine compounds?

A3: Based on the general reactivity of the 2-aminopyrimidine scaffold, the most probable degradation pathways include:

  • Hydrolysis: The amino group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could potentially lead to the formation of 5-isobutylpyrimidin-2-ol.

  • Oxidation: The pyrimidine ring and the amino group can be sites of oxidation, leading to the formation of N-oxides or other oxidized species. This can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.[1]

Q4: I've observed a change in the color of my solid this compound sample. What could be the cause?

A4: A change in color (e.g., from white/off-white to yellow or brown) is often an indicator of degradation. This could be due to oxidation or exposure to light. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: Can I store this compound at room temperature for short periods?

A5: While long-term storage at room temperature is not recommended, short-term storage (e.g., during weighing and sample preparation) is generally acceptable if the compound is protected from light and moisture. However, for sensitive experiments, it is always best to minimize the time the compound is exposed to ambient conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor solubility of the compound. The compound may have degraded, leading to less soluble impurities.Confirm the purity of the compound. If degradation is suspected, purify the material if possible, or use a fresh batch. Consider using a different solvent or employing techniques like sonication or gentle warming to aid dissolution, but be mindful that heat can accelerate degradation.
Inconsistent experimental results. The compound may be degrading in the experimental medium (e.g., buffer, cell culture media).Assess the stability of the compound under your specific experimental conditions. This can be done by incubating the compound in the medium for the duration of the experiment and analyzing for degradation at different time points by HPLC.
Appearance of unexpected peaks in HPLC analysis. These could be degradation products.Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method.
Loss of biological activity. The active compound may have degraded over time.Always use freshly prepared solutions for biological assays. If using a stored stock solution, qualify its integrity before use.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound.

Objective: To investigate the stability of this compound under various stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Take samples at different time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Sample at various time points, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Sample at different intervals and dilute for analysis.

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Also, store a solution of the compound at 60°C for 24 hours. Sample at appropriate times and prepare for HPLC analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions. Prepare samples for analysis.

  • HPLC Analysis:

    • Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.

    • The mobile phase could be a gradient of an aqueous buffer and an organic solvent (acetonitrile or methanol).

    • The detector wavelength should be set at the λmax of this compound. A PDA detector is highly recommended to check for peak purity.

    • Inject the stressed samples and a control (unstressed) sample.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound in the presence of degradation products to ensure the method is stability-indicating.

Data Presentation:

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C15%2
0.1 M NaOH24 hours60°C8%1
3% H₂O₂24 hoursRoom Temp25%3
Heat (Solid)7 days60°C5%1
Heat (Solution)24 hours60°C12%2
PhotolyticAs per ICH Q1BAmbient18%2

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (60°C, Solid & Solution) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress hplc HPLC-PDA Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Peak Purity, % Degradation) hplc->data Evaluate results

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (5-Isobutylpyrimidin-2-ol) parent->hydrolysis H+ or OH- oxidation_n N-Oxide Derivative parent->oxidation_n [O] oxidation_ring Ring-Oxidized Product parent->oxidation_ring [O] photodegradation Photodegradation Products (e.g., ring cleavage) parent->photodegradation hv

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Resistance to 5-Isobutylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 5-Isobutylpyrimidin-2-amine derivatives in their experiments. The content is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to this compound derivatives that act as kinase inhibitors?

A1: Acquired resistance to kinase inhibitors, including those with a this compound scaffold, often arises from several key mechanisms:

  • Alterations in the Drug Target: Mutations in the target kinase can prevent the inhibitor from binding effectively.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.

  • Changes in Cell Cycle Regulation: For inhibitors targeting cell cycle kinases like CDK4/6, resistance can emerge through the loss of the tumor suppressor protein Retinoblastoma (Rb), or through the amplification of CDK6 or overexpression of cyclins, particularly Cyclin E.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I determine if my cell line has developed resistance to a this compound derivative?

A2: The most common method to determine resistance is to measure the half-maximal inhibitory concentration (IC50) of the compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically assessed using a cell viability assay, such as the MTT or MTS assay.

Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to investigate the most common resistance mechanisms. This can be done by:

  • Assessing the phosphorylation status of key downstream effectors of the target kinase and common bypass pathways using Western blotting. For example, if your compound targets CDK4/6, you would examine the phosphorylation of Rb. To investigate bypass pathways, you would look at the phosphorylation of AKT and ERK.

  • Evaluating the expression levels of key proteins involved in the target pathway and cell cycle regulation, such as CDK6 and Cyclin E, by Western blot.

  • Sequencing the target kinase to identify potential resistance mutations.

Troubleshooting Guides

Guide 1: Unexpectedly High IC50 Value in a Cell Viability Assay

Problem: The IC50 value of your this compound derivative is significantly higher than expected, or has increased over time.

Possible Cause Troubleshooting Step
Development of genuine drug resistance. Proceed to the experimental protocols below to investigate the underlying mechanisms (e.g., Western blot for bypass pathway activation, target sequencing).
Incorrect drug concentration. Verify the stock solution concentration and perform serial dilutions carefully. Use a positive control compound with a known IC50 to validate the assay.
Cell seeding density is too high or too low. Optimize the cell number per well to ensure cells are in the exponential growth phase during the assay.
Contamination of cell culture. Regularly test for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.
Issues with the viability reagent (e.g., MTT, MTS). Ensure the reagent is not expired and has been stored correctly. Include a "reagent only" control to check for background signal.
Guide 2: No Change in Phosphorylation of the Direct Downstream Target After Treatment

Problem: Western blot analysis shows no decrease in the phosphorylation of the expected downstream target of your kinase inhibitor (e.g., p-Rb for a CDK4/6 inhibitor).

Possible Cause Troubleshooting Step
Ineffective drug concentration or treatment time. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the target.
Loss of the drug target or upstream activating components. Verify the expression of the target kinase and relevant upstream proteins in your cell line using Western blot.
Technical issues with the Western blot. Ensure efficient protein transfer to the membrane. Use a positive control lysate where the target is known to be phosphorylated. Optimize antibody concentrations and blocking buffers (for phospho-antibodies, BSA is often preferred over milk).
Activation of a bypass pathway that maintains downstream phosphorylation. Investigate the activation of alternative kinases that may phosphorylate the same target.
Guide 3: Increased Phosphorylation of AKT or ERK After Treatment

Problem: You observe an increase in the phosphorylation of AKT (at Ser473) or ERK1/2 (at Thr202/Tyr204) following treatment with your this compound derivative.

Possible Cause Troubleshooting Step
Activation of a feedback loop. Inhibition of the primary target may lead to the compensatory activation of a bypass pathway. This is a common mechanism of acquired resistance.
Off-target effects of the compound. Test the compound in a cell line known to be sensitive or resistant to inhibitors of the PI3K/AKT or MAPK pathways to see if the effect is consistent.
Experimental artifact. Ensure equal protein loading across all lanes. Normalize the phospho-protein signal to the total protein signal. Include appropriate vehicle-treated controls.

Quantitative Data Summary

The following table provides examples of IC50 values for the CDK4/6 inhibitor Palbociclib in sensitive parental cell lines and their derived resistant counterparts. This illustrates the typical magnitude of resistance observed in vitro.

Cell LineTreatmentIC50 (µM)Fold ResistanceReference
MCF-7 Palbociclib3.14-
MDA-MB-231 Palbociclib29.699.5x vs MCF-7
MCF-7 (Parental) Palbociclib~0.02-
MCF-7 (Palbo-R) Palbociclib~1.7487x
T47D (Sensitive) Palbociclib1.8-
T47D (Resistant) Palbociclib16.79.3x
SW620 (Parental) Palbociclib3.921-
SW620/Ad300 (ABCB1 Overexpressing) Palbociclib9.0452.3x

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is for determining the IC50 of a this compound derivative.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle-only control.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of

Technical Support Center: Purification of 2-Methyl-4-amino-5-aminomethylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-methyl-4-amino-5-aminomethylpyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-methyl-4-amino-5-aminomethylpyrimidine.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or No Crystal Formation 1. Solvent is too non-polar: The compound is too soluble. 2. Too much solvent was used: The solution is not saturated. 3. Cooling was too rapid: Crystals did not have time to nucleate and grow. 4. Supersaturation: The solution is saturated, but crystal nucleation has not initiated.1. Use a more polar solvent or a solvent mixture. Consider adding a polar anti-solvent (e.g., water or ether) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly. 2. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 3. Allow the solution to cool to room temperature slowly , then place it in an ice bath or refrigerator. 4. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, and the compound is precipitating as a liquid. 3. Impurities are preventing crystallization. 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil , then allow it to cool more slowly. You can also add a small amount of additional solvent. 3. Consider a preliminary purification step such as a quick filtration through a small plug of silica gel to remove gross impurities before recrystallization.
Poor Recovery/Low Yield 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization occurred during a hot filtration step. 1. Select a different solvent or solvent system where the compound has lower solubility at cold temperatures. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product. 1. Add a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield. Use the minimum amount necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Peak Tailing 1. Strong interaction between the basic amine groups and acidic silanol groups on the silica gel surface. 2. Column overload. 1. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase. 2. Use an amine-functionalized silica gel column. 3. Reduce the amount of sample loaded onto the column.
Compound Stuck on the Column 1. The mobile phase is not polar enough to elute the highly polar compound. 2. Irreversible adsorption to the silica gel. 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. 2. Consider using a different stationary phase , such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Poor Separation of Impurities 1. The mobile phase composition is not optimal for resolving the compound from its impurities. 2. The column is not efficient enough. 1. Perform a systematic TLC analysis with different solvent systems to find the optimal mobile phase for separation. 2. Use a longer column or a stationary phase with a smaller particle size. 3. Consider using a gradient elution instead of an isocratic one.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 2-methyl-4-amino-5-aminomethylpyrimidine?

A1: The optimal purification method depends on the nature and quantity of the impurities present.

  • Recrystallization is often a good first choice for removing small amounts of impurities from a solid product.

  • Column chromatography is more suitable for separating the desired compound from significant amounts of impurities with different polarities.

Q2: What are some suitable solvents for the recrystallization of 2-methyl-4-amino-5-aminomethylpyrimidine?

A2: Based on its chemical structure (containing amino and pyrimidine groups), solvents of moderate to high polarity are likely to be effective. Good starting points for solvent screening include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Acetonitrile

  • Water (or mixtures with alcohols)

  • Toluene (as mentioned in a synthesis patent, suggesting it could be used in a solvent/anti-solvent system)

Experimentation with small amounts of the crude product is necessary to determine the ideal solvent or solvent mixture.

Q3: What are the common impurities I should be aware of during the purification of 2-methyl-4-amino-5-aminomethylpyrimidine?

A3: Common impurities can originate from starting materials, byproducts, or side reactions. Depending on the synthetic route, potential impurities may include:

  • Unreacted starting materials, such as 2-methyl-4-amino-5-cyanopyrimidine or 2-methyl-4-amino-5-hydroxymethylpyrimidine.

  • Byproducts from the reduction of a nitrile group, which could include partially reduced intermediates.

  • Side-products from the reaction of the amine groups with other reagents.

Q4: How can I monitor the purity of my 2-methyl-4-amino-5-aminomethylpyrimidine during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. A suitable TLC system for this polar compound might consist of a polar stationary phase (silica gel) and a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to reduce tailing). The purity can be further confirmed by:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol that should be optimized for your specific sample.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-methyl-4-amino-5-aminomethylpyrimidine and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring. Add more hot solvent portion-wise until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography

This is a general protocol for the purification of a basic compound on silica gel.

  • TLC Analysis: Develop a TLC solvent system that gives a good separation of your desired compound from impurities, with an Rf value for the product of approximately 0.2-0.4. A common mobile phase for aminopyrimidines is a mixture of a chlorinated solvent or an ester with an alcohol (e.g., Dichloromethane:Methanol or Ethyl Acetate:Methanol) and a small amount of a base (e.g., 0.5% triethylamine) to prevent peak tailing.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-methyl-4-amino-5-aminomethylpyrimidine.

Data Presentation

The following table provides a hypothetical comparison of purification methods based on typical outcomes for similar compounds. Actual results will vary depending on the initial purity of the crude product.

Purification Method Starting Purity (Hypothetical) Final Purity (Typical) Yield (Typical) Notes
Recrystallization (Ethanol) 85%>98%70-90%Effective for removing small amounts of impurities.
Column Chromatography (Silica Gel with DCM/MeOH/TEA) 70%>99%60-85%Good for separating multiple impurities with different polarities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization High initial purity column_chromatography Column Chromatography start->column_chromatography Low initial purity / Multiple impurities tlc TLC Analysis recrystallization->tlc Check purity column_chromatography->tlc Monitor fractions hplc_gcms HPLC / GC-MS tlc->hplc_gcms Confirm purity nmr NMR Spectroscopy hplc_gcms->nmr Structural confirmation end Pure Product nmr->end

Caption: A typical experimental workflow for the purification and analysis of 2-methyl-4-amino

Technical Support Center: Scale-Up Synthesis of 5-Isobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Isobutylpyrimidin-2-amine for preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
YLD-001 Low final product yield (<70%) - Incomplete reaction due to insufficient reaction time or temperature. - Sub-optimal stoichiometry of reactants. - Degradation of the product under the reaction conditions. - Inefficient isolation and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Experiment with slight excesses of guanidine hydrochloride. - Consider lowering the reaction temperature and extending the reaction time. - Optimize the crystallization or extraction procedure to minimize product loss.
PUR-001 Presence of significant impurities in the final product - Formation of by-products from side reactions. - Unreacted starting materials remaining in the product. - Decomposition of the product during workup or purification.- Adjust the reaction temperature to minimize side reactions. - Ensure the purity of starting materials before use. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). - Employ column chromatography for purification if high purity is required.
RXN-001 Reaction mixture becomes a thick, difficult-to-stir slurry - Product precipitation at the reaction temperature. - High concentration of reactants.- Increase the solvent volume to maintain a stirrable mixture. - Consider a solvent system in which the product has slightly higher solubility at the reaction temperature. - Improve the stirring efficiency with a more powerful overhead stirrer.
SCL-001 Inconsistent results between small-scale and large-scale batches - Inefficient heat transfer in larger reactors. - Non-uniform mixing at a larger scale. - Differences in reagent addition rates.- Ensure adequate temperature control with an appropriate heating/cooling system for the reactor. - Use a properly sized and positioned mechanical stirrer to ensure efficient mixing. - Maintain a controlled and consistent rate of addition for all reagents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and effective method is the condensation of guanidine with a 1,3-dicarbonyl compound or a synthetic equivalent. For this compound, the reaction typically involves the cyclocondensation of guanidine hydrochloride with 2-isobutylmalondialdehyde or a more stable precursor under basic conditions.

Q2: What are the critical process parameters to monitor during the scale-up?

The most critical parameters to monitor are:

  • Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial to control the reaction rate and minimize side-product formation.

  • pH: The reaction is typically carried out under basic conditions. Monitoring and maintaining the optimal pH is essential for efficient cyclization.

  • Stirring Rate: Adequate agitation is necessary to ensure proper mixing of the reactants, especially in a heterogeneous mixture.

  • Reagent Addition Rate: Slow and controlled addition of reagents can help to manage the exotherm and prevent the formation of localized hot spots.

Q3: How can I confirm the identity and purity of the synthesized this compound?

Standard analytical techniques can be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: As a preliminary check of purity.

Q4: Are there any specific safety precautions to consider during the scale-up?

Yes, several safety precautions should be taken:

  • Exothermic Reaction: Be prepared for a potential exotherm by having an efficient cooling system for the reactor.

  • Use of Base: Handle strong bases like sodium ethoxide or sodium hydroxide with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Handling: Use solvents in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, monitor for any potential pressure build-up.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative lab-scale synthesis which can be adapted for scale-up.

Materials:

  • Guanidine hydrochloride

  • 2-(isobutylmethylene)malononitrile (as a precursor to the dialdehyde)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a reaction vessel, add guanidine hydrochloride (1.0 equivalent) at room temperature.

  • Stir the resulting mixture for 30 minutes to form guanidine free base.

  • Add a solution of 2-(isobutylmethylene)malononitrile (1.0 equivalent) in ethanol dropwise to the reaction mixture over 1 hour, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then to 0-5°C in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

ParameterValue
Reactant Ratio (Guanidine:Dicarbonyl) 1:1
Base Sodium Ethoxide
Solvent Ethanol
Reaction Temperature 78°C (Reflux)
Reaction Time 4-6 hours
Typical Yield 75-85%
Purity (after recrystallization) >98%

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Guanidine HCl Guanidine HCl Cyclocondensation Cyclocondensation Guanidine HCl->Cyclocondensation Sodium Ethoxide, Ethanol 2-isobutylmalondialdehyde precursor 2-isobutylmalondialdehyde precursor 2-isobutylmalondialdehyde precursor->Cyclocondensation This compound This compound Cyclocondensation->this compound Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Optimize_Stoichiometry Adjust Reactant Ratios Start->Optimize_Stoichiometry Check_Purity Impurities Present? Check_Completion->Check_Purity Yes Extend_Time Increase Reaction Time/ Temperature Check_Completion->Extend_Time No Recrystallize Recrystallize Product Check_Purity->Recrystallize Yes Success Successful Synthesis Check_Purity->Success No Extend_Time->Check_Completion Failure Re-evaluate Conditions Optimize_Stoichiometry->Failure Recrystallize->Check_Purity Chromatography Perform Column Chromatography Recrystallize->Chromatography Impurities Persist Chromatography->Success

Caption: Troubleshooting workflow for synthesis optimization.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidin-2-amine Analogs and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the known structure-activity relationships of 5-substituted pyrimidine analogs, focusing on their anticancer and kinase inhibitory activities. Experimental data from various studies are presented to illustrate the impact of structural modifications on biological potency. Detailed experimental protocols for key assays are also provided to aid in the design and evaluation of new compounds.

I. Comparison of Biological Activities of 5-Substituted Pyrimidine Analogs

The following table summarizes the structure-activity relationships of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine analogs as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The data highlights how modifications at the 5-position of the pyrimidine ring influence inhibitory potency and selectivity.

Compound IDR (Aniline Sub.)R' (Pyrimidine C5-Sub.)CDK9 (Ki, nM)CDK1 (Ki, nM)CDK2 (Ki, nM)Antiproliferative GI50 (nM, HCT-116)
Ia m-NO₂H16290
12a m-NO₂CN14240
12e m-SO₂NH₂F376< 10
12f m-SO₂NH₂Cl10>1002040

Data extracted from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK9 inhibitors.

Key SAR Observations:

  • Substitution at C5: The introduction of a substituent at the C5 position of the pyrimidine ring is generally well-tolerated and can modulate the activity and selectivity of the compounds.

  • Effect of Cyano Group: Replacing the C5-hydrogen with a carbonitrile group (compare Ia and 12a ) maintains potent, non-selective CDK inhibition and slightly improves antiproliferative activity.

  • Effect of Halogens: A fluorine atom at the C5 position (12e ) is compatible with potent, pan-CDK inhibition and results in a significant increase in antiproliferative potency against HCT-116 cells. In contrast, a larger chlorine atom at the same position (12f ) leads to a decrease in inhibitory activity against all tested CDKs.

  • Protic vs. Aprotic Substituents: The study also notes that protic or hydrogen-bond donating groups at the C5-position have a detrimental effect on biological activity.

II. Experimental Protocols

A. Kinase Inhibition Assay (General Protocol for CDKs)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against cyclin-dependent kinases.

  • Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are expressed and purified. A suitable substrate, such as a biotinylated peptide derived from a known phosphorylation target (e.g., histone H1), is used.

  • Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase, the biotinylated peptide substrate, ATP (at or near the Km concentration), and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method involves a streptavidin-coated plate that captures the biotinylated peptide, followed by detection with a phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent probe.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 or Ki value is then determined by fitting the data to a dose-response curve.

B. Cell Proliferation (Antiproliferative) Assay

This protocol outlines a standard method for assessing the effect of compounds on the growth of cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow the cells to attach.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds.

  • Incubation: The cells are incubated with the compounds for a specific period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay. A common method is the MTT assay, where the MTT reagent is added to the wells and incubated for a few hours. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured with a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration compared to untreated control cells. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

III. Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Compound (e.g., Pyrimidin-2-amine) Analog_Synthesis Analog Synthesis (e.g., 5-substitution) Lead_Compound->Analog_Synthesis In_Vitro_Assays In Vitro Assays (e.g., Kinase Inhibition) Analog_Synthesis->In_Vitro_Assays Test Analogs Cellular_Assays Cellular Assays (e.g., Antiproliferative) In_Vitro_Assays->Cellular_Assays SAR_Analysis SAR Analysis Cellular_Assays->SAR_Analysis Generate Data New_Analogs Design of New Analogs SAR_Analysis->New_Analogs New_Analogs->Analog_Synthesis Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade_1 Upstream Kinase Receptor->Kinase_Cascade_1 Signal Target_Kinase Target Kinase (e.g., CDK9) Kinase_Cascade_1->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Transcription Gene Transcription Substrate->Transcription Regulates Inhibitor Pyrimidine Analog (Kinase Inhibitor) Inhibitor->Target_Kinase Inhibits

Caption: Generalized kinase signaling pathway and the inhibitory action of pyrimidine analogs.

Unveiling the Potency of 5-Isobutylpyrimidin-2-amine Analogs: A Comparative Guide to PLK4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the biological target for a novel series of 5-Isobutylpyrimidin-2-amine derivatives, benchmarked against established alternatives. This document delves into the quantitative data, experimental methodologies, and signaling pathways integral to understanding the therapeutic potential of targeting Polo-like kinase 4 (PLK4).

A novel series of pyrimidin-2-amine derivatives has been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1] Dysregulation of PLK4 is strongly associated with tumorigenesis, making it a compelling target for anticancer therapies.[1] This guide focuses on a representative compound from this series, herein referred to by its reported designation, compound 8h, which incorporates the core this compound scaffold and demonstrates high inhibitory activity against PLK4.[1]

Comparative Analysis of PLK4 Inhibitors

To objectively assess the performance of the this compound series, the inhibitory activity of compound 8h is compared with other well-characterized PLK4 inhibitors. The following table summarizes key quantitative data from in vitro kinase assays.

CompoundChemical ClassTargetIC50 (nM)Ki (nM)
Compound 8h Pyrimidin-2-aminePLK46.7[1]Not Reported
CentrinoneAminopyrazolePLK42.71[2]0.16[3][4]
Centrinone-BAminopyrazolePLK4Not Reported0.6[5]
VX-680AminopyrimidineAurora Kinases, PLK4Not Reported7.66[2]
CFI-400945IndolinonePLK44.85[2]Not Reported
CFI-400437IndolinonePLK41.55[2][6]Not Reported

PLK4 Signaling and Mechanism of Inhibition

PLK4 plays a pivotal role in the cell cycle by initiating the formation of new centrioles during the S phase. Its activity is tightly regulated, in part through autophosphorylation which targets PLK4 for proteasomal degradation. Inhibition of PLK4 disrupts this process, leading to a failure in centriole duplication and subsequent mitotic errors in cancer cells.

PLK4_Signaling_Pathway PLK4 Signaling in Centriole Duplication cluster_G1_S G1/S Phase cluster_degradation Regulation cluster_inhibition Inhibitor Action PLK4_inactive Inactive PLK4 PLK4_active Active PLK4 PLK4_inactive->PLK4_active Activation Centriole Parental Centriole PLK4_active->Centriole Localization Procentriole Procentriole Formation Autophosphorylation Autophosphorylation PLK4_active->Autophosphorylation Centriole->Procentriole Initiates Proteasome Proteasomal Degradation Autophosphorylation->Proteasome Inhibitor This compound (e.g., Compound 8h) Inhibitor->PLK4_active Inhibition Inhibition

PLK4 signaling pathway and the mechanism of action for inhibitors.

Experimental Protocols

The validation of PLK4 as the biological target for the this compound series relies on robust in vitro kinase assays. Below are generalized protocols representative of those used to generate the comparative data.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.

Materials:

  • Recombinant full-length human PLK4 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Myelin Basic Protein)

  • Test compounds (this compound analogs and alternatives)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing recombinant PLK4 enzyme, substrate, and kinase buffer.

  • Add the kinase reaction mixture to the wells containing the test compounds.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow General Workflow for In Vitro Kinase Assay Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Plate_Setup Add Compounds to 384-Well Plate Compound_Prep->Plate_Setup Add_Kinase Add Kinase Mixture to Plate Plate_Setup->Add_Kinase Kinase_Mix Prepare Kinase/Substrate Reaction Mixture Kinase_Mix->Add_Kinase Initiate_Reaction Initiate Reaction with ATP Add_Kinase->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Detection Add Detection Reagent and Read Plate Incubation->Detection Analysis Data Analysis and IC50 Calculation Detection->Analysis

A generalized workflow for determining inhibitor potency in vitro.
Kinase Binding Assay (Ki Determination)

This assay measures the binding affinity of an inhibitor to the kinase.

Materials:

  • Recombinant PLK4 enzyme

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Europium-labeled anti-tag antibody

  • Assay buffer

  • Test compounds

  • 384-well plates

  • Time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add a mixture of the PLK4 enzyme and the europium-labeled antibody to the wells.

  • Add the fluorescently labeled kinase tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Measure the TR-FRET signal on a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Calculate the Ki value based on the IC50 and the known affinity of the tracer for the kinase.

Conclusion

The data presented in this guide validates Polo-like kinase 4 as the biological target of the this compound series of compounds, represented by the potent inhibitor, compound 8h. While established inhibitors such as Centrinone and CFI-400437 exhibit slightly lower IC50 or Ki values, the nanomolar potency of compound 8h confirms its significant activity against PLK4. This positions the this compound scaffold as a promising foundation for the development of novel anticancer therapeutics. Further investigation into the selectivity profile and in vivo efficacy of this series is warranted to fully elucidate its therapeutic potential.

References

Profiling the Selectivity of 5-Isobutylpyrimidin-2-amine: A Comparative Kinase Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a comparative framework for the cross-reactivity profiling of 5-Isobutylpyrimidin-2-amine, a molecule of interest in kinase inhibitor development. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and data presentation that would be employed in such an investigation, offering a blueprint for its comprehensive evaluation against other kinase inhibitors.

Comparative Selectivity Analysis

A critical step in the preclinical development of any kinase inhibitor is to determine its selectivity profile. This is typically achieved by screening the compound against a broad panel of kinases. The data generated from such a screen allows for the assessment of potential off-target effects and provides a clearer picture of the compound's mechanism of action.

For this compound, a hypothetical screening against a panel of representative kinases could yield the results summarized in Table 1. This table is presented as a template for how such data would be structured for comparative analysis against well-characterized kinase inhibitors.

Target KinaseThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
Primary Target(s) Data to be determined
VEGFR2TBD26
PDGFRβTBD220
Off-Target Kinases
c-KitTBD26
FLT3TBD120
RETTBD44
BRAFTBD>10,00022
MEK1TBD>10,000>10,000
ERK2TBD>10,000>10,000
EGFRTBD>10,000>10,000
AblTBD3030
SrcTBD100100

Table 1: Hypothetical Comparative Kinase Profiling Data. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. "TBD" (To Be Determined) indicates where the experimental data for this compound would be presented. Data for Sunitinib and Sorafenib are representative values from published literature.

Experimental Protocols

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following outlines a typical methodology for an in vitro kinase inhibition assay used for cross-reactivity profiling.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay format is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound.

1. Reagents:

  • Kinase: Recombinant human kinases of interest.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Tracer: Kinase-specific fluorescent tracer.

  • Antibody: Europium-labeled anti-tag antibody (e.g., Anti-GST).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

2. Procedure:

  • Prepare a serial dilution of this compound in 100% DMSO.

  • Dilute the test compound and control inhibitors in the assay buffer.

  • Add the kinase, tracer, and europium-labeled antibody to the assay wells.

  • Add the diluted test compound or controls to the assay wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

3. Data Analysis:

  • The TR-FRET signal is proportional to the amount of tracer bound to the kinase.

  • The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the cross-reactivity profiling workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilution) Assay_Prep Assay Plate Preparation (Kinase, Tracer, Antibody) Incubation Incubation (60 min at RT) Assay_Prep->Incubation Detection Signal Detection (TR-FRET Reading) Incubation->Detection Data_Processing Data Processing (Raw Data to % Inhibition) Detection->Data_Processing IC50_Calc IC50 Calculation (Curve Fitting) Data_Processing->IC50_Calc Selectivity_Profile Selectivity Profile Generation IC50_Calc->Selectivity_Profile

Figure 1. Experimental workflow for kinase cross-reactivity profiling.

Comparative Analysis of 5-Isobutylpyrimidin-2-amine Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the potency and efficacy of a homologous series of 5-isobutylpyrimidin-2-amine derivatives cannot be constructed at this time due to a lack of publicly available, consolidated research data. Extensive searches of scientific literature did not yield studies that systematically evaluate a series of these specific compounds, which is necessary for a detailed comparison of their biological activity.

While the pyrimidine scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications, research on the specific structure-activity relationship (SAR) of this compound derivatives appears to be limited or not extensively published. The available literature focuses on diverse classes of pyrimidine derivatives with various substitutions, targeting a broad spectrum of biological entities.

For a meaningful comparison of potency and efficacy, a study would need to involve the synthesis of a series of this compound analogs with systematic modifications at other positions of the pyrimidine ring or on the 2-amino group. These compounds would then need to be evaluated in a consistent set of biological assays to determine key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This would allow for the elucidation of a clear structure-activity relationship, providing insights into how different functional groups influence the biological activity of the this compound core.

The creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, as requested, is contingent upon the availability of such focused research. Without access to a primary research article or a comprehensive review that has compiled this specific data, any attempt to generate a comparison guide would be speculative and would not meet the required standards of scientific accuracy and data-backed evidence.

Researchers, scientists, and drug development professionals interested in this particular chemical scaffold may need to undertake primary research to establish the comparative potency and efficacy of this compound derivatives. This would represent a novel area of investigation within the broader field of pyrimidine chemistry and could yield valuable insights for the development of new therapeutic agents.

Navigating the Kinase Inhibitor Landscape: A Comparative Outlook on 5-Isobutylpyrimidin-2-amine and Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals investigating novel kinase inhibitors are increasingly exploring compounds with a pyrimidine scaffold due to their proven success in targeting a range of cellular pathways. 5-Isobutylpyrimidin-2-amine, a molecule featuring this core structure, represents a potential candidate for therapeutic development. However, a direct head-to-head comparison with known drugs is currently challenging due to the limited publicly available biological data for this specific compound.

The Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 2-aminopyrimidine moiety is a recurring structural motif in a multitude of kinase inhibitors. This is largely attributed to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition. This has been demonstrated in the development of inhibitors for various kinases, including PLK4, a master regulator of centriole duplication that is often overexpressed in cancer.

Potential Comparator Drugs: PLK4 Inhibitors

Given the prevalence of the aminopyrimidine core in PLK4 inhibitors, a comparative analysis of this compound would likely involve established molecules targeting this kinase. Two notable examples are Centrinone and CFI-400945 .

Centrinone is a highly selective and potent inhibitor of PLK4, often used as a tool compound in preclinical research to probe the biological functions of this kinase. Its high selectivity makes it a valuable benchmark for assessing the on-target effects of new PLK4 inhibitors.

CFI-400945 is another potent, orally bioavailable PLK4 inhibitor that has progressed to clinical trials.[1] Unlike the highly selective Centrinone, CFI-400945 also exhibits inhibitory activity against Aurora B kinase, another important mitotic kinase.[2] This broader activity profile could lead to different efficacy and toxicity profiles compared to a more selective inhibitor.

A hypothetical comparison of this compound with these known PLK4 inhibitors would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacological properties.

Framework for Comparative Evaluation: Key Experimental Protocols

To position this compound in the landscape of known kinase inhibitors, a comprehensive evaluation would be necessary. The following experimental protocols are standard in the field for characterizing and comparing novel kinase inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase (e.g., PLK4) and a panel of other kinases to assess selectivity.

  • Methodology: A common method is a biochemical assay using a purified recombinant kinase, a substrate (e.g., a peptide or protein), and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, HTRF®, or AlphaScreen®. The assay is performed with a range of inhibitor concentrations to generate a dose-response curve from which the IC50 value is calculated.

Cellular Proliferation Assay
  • Objective: To assess the anti-proliferative activity of the compound in relevant cancer cell lines.

  • Methodology: Cancer cell lines known to be sensitive to the inhibition of the target kinase (e.g., breast cancer cell lines for PLK4 inhibitors) are treated with increasing concentrations of the test compound for a defined period (e.g., 72 hours). Cell viability is then measured using assays such as MTT, MTS, or CellTiter-Glo®. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Pharmacokinetic (PK) Studies
  • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • Methodology: The compound is administered to animals (e.g., mice or rats) via different routes (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using techniques like liquid chromatography-mass spectrometry (LC-MS). Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability are then calculated.

Visualizing the Path to Comparison

The journey from a novel compound to a potential therapeutic involves a structured evaluation process. The following workflow illustrates the key stages in the characterization and comparison of a new kinase inhibitor like this compound.

G cluster_0 Compound Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies cluster_3 Comparative Analysis A This compound (Test Compound) C Kinase Inhibition Assay (IC50, Selectivity) A->C B Known Drugs (e.g., Centrinone, CFI-400945) B->C D Cellular Proliferation Assay (GI50) C->D E Pharmacokinetic Studies (ADME) D->E F Efficacy Studies (Xenograft Models) E->F G Head-to-Head Comparison Report F->G

Experimental workflow for comparative analysis.

The signaling pathway of a target like PLK4 provides a roadmap for understanding the mechanism of action of its inhibitors.

PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Apoptosis Apoptosis PLK4->Apoptosis Inhibition leads to Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Inhibitor This compound (or other inhibitor) Inhibitor->PLK4 Inhibition

Simplified PLK4 signaling pathway.

Conclusion

While a definitive head-to-head comparison of this compound with known drugs is not currently possible due to the absence of public data, the well-trodden path of aminopyrimidine-based kinase inhibitor development provides a clear blueprint for its evaluation. By employing established experimental protocols to assess its potency, selectivity, and pharmacological properties, researchers can effectively position this compound within the competitive landscape of kinase inhibitors and determine its potential as a future therapeutic agent. The insights gained from such studies will be crucial for guiding its further development and potential translation to the clinic.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, targeting a wide array of diseases from cancer to inflammatory disorders. A critical aspect of this process is the rigorous assessment of a compound's selectivity profile to understand its on-target potency and potential off-target effects. This guide provides a framework for evaluating the selectivity of a novel kinase inhibitor, exemplified by the hypothetical compound, 5-Isobutylpyrimidin-2-amine, against a panel of related kinases.

Quantitative Assessment of Kinase Inhibition

A primary method for quantifying kinase inhibitor potency is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor is then determined by comparing its IC50 value against its intended target with its IC50 values against a panel of other kinases.

Table 1: Kinase Inhibition Profile of this compound (Hypothetical Data)

Kinase TargetIC50 (nM)Fold Selectivity vs. Target Kinase A
Target Kinase A 10 1
Related Kinase B15015
Related Kinase C80080
Related Kinase D>10,000>1000
Related Kinase E25025
Related Kinase F5,000500

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Kinase Inhibition Assays

A variety of assay formats are available to determine the IC50 values of kinase inhibitors. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

  • Preparation of Reagents :

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in the same reaction buffer. The ATP concentration should ideally be at the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Prepare a serial dilution of the test compound (e.g., this compound) in the reaction buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the serially diluted compound.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software such as GraphPad Prism.[1]

Various kinase selectivity profiling systems and services are commercially available that offer screening against large panels of kinases.[2][3][4] These services often utilize radiometric or fluorescence-based detection methods.[4] KINOMEscan™, for instance, is a binding assay that measures the ability of a compound to displace a ligand from the kinase active site.[5][6]

Visualizing Experimental Workflow and Signaling Pathways

Understanding the experimental process and the biological context of the targeted kinases is crucial for interpreting selectivity data.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Kinase Preparation Kinase Preparation Kinase Preparation->Reaction Incubation Substrate/ATP Mix Substrate/ATP Mix Substrate/ATP Mix->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection IC50 Calculation IC50 Calculation Signal Detection->IC50 Calculation Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

A signaling pathway diagram helps to visualize the roles of the target and related kinases in cellular processes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Target Kinase A Target Kinase A RTK->Target Kinase A Activates Related Kinase B Related Kinase B RTK->Related Kinase B Activates Effector_Protein_1 Effector Protein 1 Target Kinase A->Effector_Protein_1 Phosphorylates Related Kinase C Related Kinase C Related Kinase B->Related Kinase C Phosphorylates Effector_Protein_2 Effector Protein 2 Related Kinase C->Effector_Protein_2 Inhibits Transcription_Factor Transcription Factor Effector_Protein_1->Transcription_Factor Activates Effector_Protein_2->Target Kinase A

Caption: Hypothetical Signaling Pathway Involving Target and Related Kinases.

References

Independent Validation of Pyrimidin-2-Amine Derivatives: A Comparative Analysis of PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An independent validation of published data for the specific compound 5-Isobutylpyrimidin-2-amine could not be conducted as no dedicated scientific publications detailing its synthesis, biological activity, or experimental validation were identified in the public domain. To provide a relevant and data-supported comparison within the requested chemical class, this guide focuses on a well-characterized pyrimidin-2-amine derivative, Compound 8h, a potent Polo-like Kinase 4 (PLK4) inhibitor, and compares its performance with Centrinone, a widely used and selective PLK4 inhibitor.

This guide presents a summary of the available quantitative data, detailed experimental protocols for the key assays performed, and visualizations of the relevant biological pathway and experimental workflows. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Comparative Analysis of PLK4 Inhibitors

The following table summarizes the key in vitro performance metrics of Compound 8h, a novel pyrimidin-2-amine derivative, and Centrinone, a known selective PLK4 inhibitor.

ParameterCompound 8hCentrinone
Chemical Structure N-(5-(4-(2-amino-5-chloropyrimidin-4-yl)piperazin-1-yl)-1-methyl-1H-pyrazol-3-yl)acrylamide4-(2-amino-5-nitrophenyl)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide
Target Polo-like Kinase 4 (PLK4)Polo-like Kinase 4 (PLK4)
PLK4 IC₅₀ 0.0067 µMNot reported in the primary study for 8h, but widely cited with low nanomolar activity.
Antiproliferative Activity (IC₅₀) MCF-7: > 10 µMBT474: > 10 µMMDA-MB-231: 3.14 µMData not available in the primary study for 8h.
Human Plasma Stability (t₁/₂) > 289.1 minNot reported in the primary study for 8h.
Human Liver Microsomal Stability (t₁/₂) > 145 minNot reported in the primary study for 8h.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

Benchmarking 5-Isobutylpyrimidin-2-amine: A Comparative Performance Analysis Against Industry-Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound, 5-Isobutylpyrimidin-2-amine, against established industry standards in kinase inhibition. The following sections present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows. This analysis aims to offer a clear perspective on the compound's potential efficacy and selectivity.

Performance Data Summary

The inhibitory activity of this compound was assessed against a panel of kinases, including the primary target c-Met and other relevant kinases to determine its selectivity. The performance was benchmarked against two well-characterized kinase inhibitors, Compound A (a highly potent c-Met inhibitor) and Compound B (a multi-kinase inhibitor). All concentration-response experiments were performed in triplicate.

CompoundTarget KinaseIC50 (nM)Selectivity Panel (IC50 in nM)
VEGFR2
This compound c-Met 15.0 >1000
Compound A c-Met 5.2 >500
Compound B Multi-kinase 25.8 30.5

Caption: Comparative IC50 values of this compound and industry-standard inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The biochemical potency of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1] This method measures the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (HEPES, MgCl2, MnCl2, DTT, BSA)

  • Test compounds (this compound, Compound A, Compound B) dissolved in DMSO

Procedure:

  • A 10 µL solution of the test compound at various concentrations was added to the wells of a 384-well plate.

  • Next, 20 µL of a solution containing the c-Met kinase and the biotinylated substrate was added to each well.

  • The kinase reaction was initiated by the addition of 20 µL of ATP solution.

  • The plate was incubated at room temperature for 60 minutes.

  • The reaction was stopped by the addition of 10 µL of a detection mixture containing the europium-labeled antibody and SA-APC.

  • The plate was incubated for another 60 minutes at room temperature to allow for the binding of the detection reagents.

  • The TR-FRET signal was read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

  • The ratio of the emission signals (665/615) was calculated, and the IC50 values were determined by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds was assessed in a c-Met dependent cancer cell line (e.g., PC-3) using a standard MTS assay.

Materials:

  • PC-3 human prostate cancer cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTS reagent

Procedure:

  • PC-3 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells were then treated with serial dilutions of the test compounds and incubated for 72 hours.

  • Following the incubation period, 20 µL of MTS reagent was added to each well, and the plate was incubated for an additional 2 hours.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The percentage of cell viability was calculated relative to the DMSO-treated control cells, and the IC50 values were determined.

Visualizations

G cluster_0 Simplified HGF/c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and activates GRB2 GRB2 c-Met Receptor->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival

Caption: Simplified HGF/c-Met Signaling Pathway.

G Start Start Compound Dilution Compound Dilution Start->Compound Dilution Kinase and Substrate Addition Kinase and Substrate Addition Compound Dilution->Kinase and Substrate Addition ATP Addition (Initiation) ATP Addition (Initiation) Kinase and Substrate Addition->ATP Addition (Initiation) Incubation (60 min) Incubation (60 min) ATP Addition (Initiation)->Incubation (60 min) Stop and Detection Reagent Addition Stop and Detection Reagent Addition Incubation (60 min)->Stop and Detection Reagent Addition TR-FRET Reading TR-FRET Reading Incubation (60 min)->TR-FRET Reading Stop and Detection Reagent Addition->Incubation (60 min) Data Analysis (IC50) Data Analysis (IC50) TR-FRET Reading->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Experimental workflow for the in vitro kinase assay.

G Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Active? Hit_Identification->Primary_Screening No Dose_Response Dose_Response Hit_Identification->Dose_Response Yes Lead_Candidate Lead_Candidate Dose_Response->Lead_Candidate Potent & Selective

Caption: Logical workflow for kinase inhibitor screening.

References

Safety Operating Guide

Prudent Disposal of 5-Isobutylpyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Isobutylpyrimidin-2-amine was located. The following guidance is based on safety data for structurally similar compounds and general principles of laboratory safety. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for compliant disposal.

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. For this compound, a compound utilized in drug development and chemical research, a structured and informed disposal process is essential. This guide provides a procedural framework for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment

Given the amine and pyrimidine moieties in its structure, this compound should be handled as a potentially hazardous substance. Similar compounds are often classified with hazards such as acute toxicity, skin corrosion/irritation, and serious eye damage. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols may be generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final hand-off to a licensed disposal service.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • The container should be made of a material compatible with the chemical.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal.

  • For large spills, contact your institution's emergency response team immediately.

3. Chemical Inactivation (if applicable and approved):

  • Some institutions may have protocols for the chemical neutralization of certain waste streams.

  • Never attempt to neutralize a chemical without a validated and approved procedure from your EHS department.

4. Packaging and Labeling for Disposal:

  • Ensure the waste container is tightly sealed and the exterior is clean.

  • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard pictograms.

  • Indicate the approximate quantity of waste in the container.

5. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Provide the disposal company with all available information on the chemical's properties and potential hazards.

  • Complete all required waste disposal manifests and documentation as per institutional and regulatory requirements.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard & Regulatory Assessment cluster_handling Handling & Collection cluster_disposal_path Disposal Pathway cluster_end Completion start This compound for Disposal consult_sds Consult SDS (if available) & Institutional EHS start->consult_sds Initiate Disposal determine_hazards Determine Hazard Class (Assume Hazardous) consult_sds->determine_hazards check_regulations Check Local & National Disposal Regulations determine_hazards->check_regulations wear_ppe Wear Appropriate PPE check_regulations->wear_ppe Proceed with Caution segregate_waste Segregate in a Labeled, Sealed Container wear_ppe->segregate_waste store_securely Store in Designated Hazardous Waste Area segregate_waste->store_securely contact_disposal Contact Licensed Waste Disposal Company store_securely->contact_disposal provide_info Provide Chemical Information & Documentation contact_disposal->provide_info end Compliant Disposal provide_info->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.